Rubraxanthone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H26O6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one |
InChI |
InChI=1S/C24H26O6/c1-13(2)6-5-7-14(3)8-9-16-21-20(12-18(27)24(16)29-4)30-19-11-15(25)10-17(26)22(19)23(21)28/h6,8,10-12,25-27H,5,7,9H2,1-4H3/b14-8+ |
InChI Key |
JLTSTSRANGPLOQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C)C |
Synonyms |
ubra-xanthone rubraxanthone |
Origin of Product |
United States |
Foundational & Exploratory
Rubraxanthone: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone, a prenylated xanthone, has garnered significant scientific interest due to its diverse and promising biological activities, including antibacterial, anticancer, and antiplatelet properties.[1][2] This technical guide provides a comprehensive overview of the natural sources, distribution within plant matrices, and analytical methodologies for the isolation and quantification of this compound. The biosynthesis of this compound is also elucidated. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject matter.
Natural Sources and Distribution
This compound is a secondary metabolite predominantly found in the plant family Guttiferae (Clusiaceae).[1][2] Within this family, the genera Garcinia and Calophyllum are the most prominent sources of this compound.[3][4] Several species within these genera have been identified as containing significant amounts of this compound.
The distribution of this compound is not uniform throughout the plant. It is primarily concentrated in the stem bark, root bark, and latex of these plants.[3][5][6]
Quantitative Distribution of this compound
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, the geographical location, and the extraction method used. The following table summarizes the reported quantitative data for this compound in various natural sources.
| Plant Species | Plant Part | Extraction Solvent/Method | This compound Concentration | Reference(s) |
| Garcinia cowa | Dried Stem Bark | Not specified | Up to 40 mg/g | [7] |
| Garcinia cowa | Stem Bark | Ethyl Acetate Extract | 32.42% w/w | [6] |
| Garcinia cowa | Latex | Dichloromethane Extract | 56.56% w/w | [8] |
| Garcinia mangostana | Stem Bark | Crude Extract | 0.23 ± 0.07% w/w | [9] |
| Garcinia parvifolia | Not specified | Not specified | Isolated from this source | [10] |
| Garcinia merguensis | Wood | Not specified | Isolated from this source | [5][10] |
| Garcinia dioica | Not specified | Not specified | Isolated from this source | [10] |
| Mesua corneri | Stem Bark | Hexane Extract | Active against CEM-SS cell lines | [5] |
Biosynthesis of this compound
The biosynthesis of this compound in plants occurs via the shikimate pathway, a major metabolic route for the synthesis of aromatic compounds.[1][11] The precursor for the xanthone scaffold is L-phenylalanine.[1][2] A key intermediate in the formation of many xanthones, including this compound, is 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][12] This core structure is then further modified, including prenylation, to yield this compound.[3]
Experimental Protocols
The isolation and quantification of this compound from its natural sources typically involve extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for accurate quantification.
Extraction of this compound from Plant Material
A general workflow for the extraction of this compound from plant material is outlined below.
Quantification by High-Performance Liquid Chromatography (HPLC)
The following protocol is based on a validated method for the quantification of this compound in Garcinia mangostana stem bark extract.[9][13]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., Shimadzu Shimp-pack VP – ODS, 4.6 x 250 mm).[9][13]
-
Mobile Phase: An isocratic mobile phase consisting of 0.4% formic acid in water and acetonitrile (25:75 v/v).[9]
-
Detection: UV detection at 243.2 nm.[8]
-
Standard Preparation: A stock solution of pure this compound is prepared in methanol. Calibration standards are prepared by diluting the stock solution to a range of concentrations (e.g., 2.5 - 25 µg/mL).[9]
-
Sample Preparation: The crude plant extract is dissolved in methanol, filtered, and then injected into the HPLC system.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve generated from the standard solutions.
Quantification by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is based on a validated HPTLC method for the quantification of this compound in the ethyl acetate extract of Garcinia cowa stem bark.[6][14]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Stationary Phase: Precoated silica gel 60 F254 plates.[14]
-
Mobile Phase: Chloroform: Ethyl Acetate: Methanol: Formic Acid (86:6:3:5 v/v/v/v).[14]
-
Application: A specific volume (e.g., 5 µL) of standard and sample solutions are applied to the HPTLC plate.[14]
-
Development: The plate is developed in a saturated twin-trough chamber.[14]
-
Detection: Densitometric scanning at 243 nm.[14]
-
Standard and Sample Preparation: Similar to the HPLC method, with appropriate concentrations for HPTLC analysis (e.g., linearity range of 52.5 to 157.5 ppm/spot).[14]
-
Quantification: The amount of this compound in the sample is calculated by comparing the peak area of the sample spot with that of the standard.
Conclusion
This technical guide has provided a detailed overview of the natural sources, distribution, biosynthesis, and analytical methods for this compound. The concentration of this promising bioactive compound is highest in the stem bark and latex of several Garcinia and Calophyllum species. The shikimate pathway serves as the biosynthetic origin of this compound. Standardized and validated HPLC and HPTLC methods are available for the accurate quantification of this compound in plant extracts, which is crucial for quality control and further drug development research. The information presented herein is intended to be a valuable resource for researchers and professionals working on the discovery and development of new therapeutic agents from natural sources.
References
- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. phcogres.com [phcogres.com]
- 7. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogj.com [phcogj.com]
- 9. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 10. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Rubraxanthone in Garcinia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the biosynthetic pathway of Rubraxanthone, a significant prenylated xanthone found in various Garcinia species. This compound has garnered interest for its diverse biological activities, including antibacterial, cytotoxic, and anti-platelet aggregation properties.[1][2][3] This guide details the proposed biosynthetic route, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to this compound
This compound is a C24-isoprenylated xanthone with the chemical formula C24H26O6.[1][4] Its structure is characterized by a 9H-xanthen-9-one core substituted with hydroxy groups at positions 3, 6, and 8, a methoxy group at position 2, and a geranyl group at position 1.[1] This compound has been isolated from several Garcinia species, including Garcinia dioica, Garcinia parvifolia, and Garcinia cowa.[1][5] The biological synthesis of this prenylated xanthone is understood to occur through the shikimate pathway, with L-phenylalanine serving as a key precursor.[2][3][6][7]
The Biosynthetic Pathway of this compound
The biosynthesis of xanthones in plants is a complex process that involves the convergence of the shikimate and acetate-malonate pathways.[8][9] The pathway leading to this compound in Garcinia is proposed to be a multi-step enzymatic process, beginning with primary metabolites and culminating in the highly decorated xanthone structure.
Formation of the Xanthone Core
The initial steps involve the formation of a benzophenone intermediate, which then undergoes intramolecular oxidative coupling to form the tricyclic xanthone core.[10][11] For many xanthones, including likely those in Garcinia, this process is L-phenylalanine-dependent.[2][12]
-
Shikimate Pathway : Precursors from glycolysis (phosphoenolpyruvate) and the pentose phosphate pathway (erythrose 4-phosphate) enter the shikimate pathway to produce L-phenylalanine.[10][11]
-
Phenylpropanoid Pathway : Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to trans-cinnamic acid, the first committed step in the phenylpropanoid pathway.[10] A series of enzymatic reactions then converts trans-cinnamic acid to benzoyl-CoA.[11][12]
-
Benzophenone Synthesis : Benzophenone synthase (BPS), a type III polyketide synthase, catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 2,4,6-trihydroxybenzophenone.
-
Hydroxylation : A subsequent hydroxylation step, likely catalyzed by a cytochrome P450 monooxygenase such as benzophenone 3'-hydroxylase (B3'H), produces 2,3',4,6-tetrahydroxybenzophenone.[6][8]
-
Oxidative Cyclization : This tetrahydroxybenzophenone intermediate undergoes regioselective oxidative C-C phenol coupling to form the xanthone scaffold. This reaction is catalyzed by a cytochrome P450 enzyme and results in the formation of 1,3,7-trihydroxyxanthone (1,3,7-THX), a key precursor for a diverse range of xanthones, including this compound.[7][10][11][12]
Tailoring of the Xanthone Core to form this compound
Once the 1,3,7-THX core is formed, a series of tailoring reactions, including hydroxylation, methoxylation, and prenylation, are required to produce this compound. The precise order of these steps is yet to be fully elucidated and may vary between species.
-
Hydroxylation : An additional hydroxyl group is introduced at either the C-6 or C-8 position of the 1,3,7-THX scaffold.
-
O-Methylation : A methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to one of the hydroxyl groups, forming the methoxy group at the C-2 position of the final this compound structure.
-
Geranylation (Prenylation) : A key step in the formation of this compound is the attachment of a geranyl pyrophosphate (GPP) moiety to the xanthone core. This reaction is catalyzed by a prenyltransferase (PT), which attaches the C10 isoprenoid unit to the C-1 position.
The proposed biosynthetic pathway is illustrated in the diagram below.
References
- 1. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound | 65411-01-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Rubraxanthone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone, a prenylated xanthone primarily isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details its known biological effects, including antibacterial, cytotoxic, anti-inflammatory, and antiplatelet activities, supported by available quantitative data. Furthermore, this document outlines detailed experimental protocols for key biological assays and the general methodology for its isolation from natural sources. Finally, logical workflows and a proposed signaling pathway are visualized to aid in the understanding of its mechanism of action and potential for therapeutic development.
Chemical Structure and Properties
This compound is a member of the xanthone class of organic compounds, characterized by a tricyclic ring system.[1] Its chemical structure features a xanthen-9-one core substituted with hydroxyl, methoxy, and geranyl groups.
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one | [1] |
| Synonyms | Rubra-xanthone | [2] |
| CAS Number | 65411-01-0 | [1][2] |
| Molecular Formula | C₂₄H₂₆O₆ | [1][2] |
| Molecular Weight | 410.46 g/mol | [2] |
| Appearance | Yellow powder/crystal | [3][4] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | 207-209 °C | [5] |
Biological Activities and Quantitative Data
This compound exhibits a broad spectrum of biological activities, making it a compound of interest for drug discovery and development. Its primary reported activities are summarized below.
Table 2: Summary of Biological Activities and Quantitative Data for this compound
| Activity | Test System | Key Findings | Reference(s) |
| Antibacterial | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC: 0.31-1.25 µg/mL | [6] |
| Staphylococcus aureus ATCC 25923 | MIC: 3.9 µg/mL | [6] | |
| Cytotoxic | 4T1 (Breast Cancer) cells | IC₅₀: 10.96 µM | [3] |
| CEM-SS (T-lymphoblastoid) cells | LC₅₀: 5.0 µg/mL | [5] | |
| Anti-inflammatory | Inhibition of Nitric Oxide (NO) production | - | [7] |
| Antiplatelet | Inhibition of Platelet-Activating Factor (PAF) receptor binding | IC₅₀: 18.2 µM | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.
Isolation of this compound from Garcinia parvifolia
The following is a general protocol for the isolation of this compound from the latex of Garcinia parvifolia.[6]
Experimental Workflow for this compound Isolation
Protocol:
-
Extraction: The latex collected from Garcinia parvifolia is dissolved in methanol. The solution is then filtered and evaporated under reduced pressure to yield a reddish-brown gum.
-
Chromatographic Separation: The crude extract is subjected to quick column chromatography using silica gel as the stationary phase.
-
Elution: A solvent gradient is used for elution, starting with nonpolar solvents and gradually increasing the polarity. The typical elution sequence is hexane, followed by benzene, benzene-dichloromethane mixtures, dichloromethane, and finally methanol.
-
Fraction Monitoring and Isolation: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the major component, identified as this compound, are combined and further purified to yield the final product.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Experimental Workflow for Broth Microdilution Assay
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Controls: Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Method
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Experimental Workflow for MTT Cytotoxicity Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antiplatelet Activity: Platelet-Activating Factor (PAF) Receptor Binding Assay
This radioligand binding assay is used to determine the inhibitory effect of a compound on the binding of PAF to its receptor on platelets.[1][8][10]
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a range of significant biological activities. The data presented in this technical guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Further investigation into its specific mechanisms of action, particularly the downstream effects of PAF receptor inhibition and its impact on other signaling pathways, is warranted to fully understand and exploit its pharmacological properties. The development of efficient synthetic routes will also be crucial for its advancement as a potential therapeutic agent.
References
- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajchem-a.com [ajchem-a.com]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. scienceasia.org [scienceasia.org]
- 7. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A radioreceptor binding assay for measurement of platelet-activating factor synthesis by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Rubraxanthone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rubraxanthone, a xanthone derivative isolated from plants of the Guttiferae family. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and analytical sciences. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols utilized for their acquisition, and includes a workflow for the general process of natural product characterization.
Spectroscopic Data
The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, 13C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, providing a detailed map of the molecule's chemical environment.
Table 1: 1H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 6.72 | s | - |
| 5 | 6.21 | d | 2.0 |
| 7 | 6.11 | d | 2.0 |
| 1-OH | 13.52 | s | - |
| 2-OCH₃ | 3.40 | s | - |
| 1' | 4.07 | d | 7.0 |
| 2' | 5.20 | t | 7.0 |
| 4' | 1.98 | t | 7.0 |
| 5' | 2.05 | t | 7.0 |
| 6' | 5.01 | t | 7.0 |
| 3'-CH₃ | 1.81 | s | - |
| 7'-CH₃ | 1.55 | s | - |
| 8' | 1.52 | s | - |
s: singlet, d: doublet, t: triplet
Table 2: 13C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 161.5 |
| 2 | 102.5 |
| 3 | 163.5 |
| 4 | 92.1 |
| 4a | 155.8 |
| 5 | 96.8 |
| 5a | 154.8 |
| 6 | 164.7 |
| 7 | 143.8 |
| 8 | 137.5 |
| 8a | 111.0 |
| 9 | 181.9 |
| 9a | 103.5 |
| 10a | 108.5 |
| 2-OCH₃ | 62.0 |
| 1' | 21.4 |
| 2' | 121.9 |
| 3' | 132.0 |
| 4' | 39.7 |
| 5' | 26.5 |
| 6' | 123.8 |
| 7' | 131.5 |
| 3'-CH₃ | 16.3 |
| 7'-CH₃ | 17.6 |
| 8' | 25.6 |
Table 3: HMBC Correlations for this compound[1]
| Proton | Correlated Carbons (Position) |
| H-4 (δ 6.72) | C-2, C-3, C-4a, C-9a |
| H-5 (δ 6.21) | C-6, C-7, C-5a, C-8a |
| H-7 (δ 6.11) | C-5, C-6, C-8, C-8a |
| 2-OCH₃ (δ 3.40) | C-2 |
| H-1' (δ 4.07) | C-7, C-8, C-8a, C-2', C-3' |
| H-2' (δ 5.20) | C-4', C-3'-CH₃ |
| H-4' (δ 1.98) | C-2', C-3', C-5', C-6' |
| H-5' (δ 2.05) | C-3', C-4', C-6', C-7' |
| H-6' (δ 5.01) | C-5', C-7', C-7'-CH₃, C-8' |
| 3'-CH₃ (δ 1.81) | C-2', C-3', C-4' |
| 7'-CH₃ (δ 1.55) | C-6', C-7', C-8' |
| 8' (δ 1.52) | C-6', C-7', C-7'-CH₃ |
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 410 | [M]⁺ (Molecular Ion) |
| 341 | [M - C₅H₉]⁺ (Loss of a prenyl unit) |
| 299 | [M - C₈H₁₅]⁺ (Loss of the geranyl side chain) |
Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical methodologies. While specific instrumental parameters can vary, the following provides a general overview of the protocols typically employed for the analysis of xanthones like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
Instrumentation: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer, such as a 500 MHz instrument.
-
1D NMR (¹H and ¹³C): Standard pulse sequences are used for acquiring proton and carbon-13 spectra. For ¹H NMR, key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of protons in the molecule, and a relaxation delay that allows for full relaxation of the protons between scans. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecular structure and assigning quaternary carbons. The experiment is often optimized for a range of coupling constants (e.g., 5-10 Hz) to detect a wider range of correlations.
-
Mass Spectrometry (MS)
-
Sample Introduction: The purified sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable compounds like xanthones. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers valuable clues about its structure.
Workflow Visualization
The process of identifying and characterizing a natural product like this compound follows a systematic workflow. The diagram below illustrates the key stages, from the initial extraction to the final structure elucidation.
Caption: General workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more in-depth analysis and specific applications, researchers are encouraged to consult the primary literature and utilize the data presented here as a reference.
Rubraxanthone: A Technical Guide to its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of rubraxanthone, a prenylated xanthone isolated from plants of the Guttiferae family, such as Garcinia and Mesua species.[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and drug development efforts.
Quantitative Biological Activity Data
This compound has demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiplatelet properties.[1] The following tables summarize the key quantitative data from various screening assays.
Table 1: Cytotoxic and Anticancer Activity of this compound
| Cell Line | Assay Type | Activity Metric | Value | Reference(s) |
| CEM-SS (T-lymphoblastoid) | Cytotoxicity | LC50 | 5.0 µg/mL | [4] |
| MCF-7 (Breast cancer) | Cytotoxicity | IC50 | 9.0 µM | [4] |
| HeLa (Cervical cancer) | Cytotoxicity | - | Data not available | [2][5] |
| Saos-2 (Bone cancer) | Cytotoxicity | - | Moderate activity | [2] |
| SiHa (Cervical cancer) | Cytotoxicity | - | Moderate activity | [2] |
| C33A (Cervical cancer) | Cytotoxicity | - | Moderate activity | [2] |
| HCT-116 (Colorectal cancer) | Cytotoxicity | - | Moderate activity | [2] |
| TE1 & TE2 (Esophageal cancer) | Cytotoxicity | - | Moderate activity | [2] |
| SW837 (Rectum cancer) | Cytotoxicity | - | Moderate activity | [2] |
| NHDF (Normal human dermal fibroblast) | Cytotoxicity | - | Moderate activity | [2] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Activity Metric | Value (µg/mL) | Reference(s) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | MIC | 0.31 - 1.25 | [6] |
| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC | 12 | [7] |
| Bacillus cereus | Minimum Inhibitory Concentration (MIC) | MIC | 2 | [7] |
| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | MIC | 1 | [7] |
| Micrococcus luteus | Minimum Inhibitory Concentration (MIC) | MIC | 2 | [7] |
| Staphylococcus epidermidis | Minimum Inhibitory Concentration (MIC) | MIC | 4 | [7] |
| Escherichia coli | Minimum Inhibitory Concentration (MIC) | MIC | 64 | [7] |
| Salmonella typhimurium | Minimum Inhibitory Concentration (MIC) | MIC | 64 | [7] |
| Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC) | MIC | 64 | [7] |
Table 3: Antiplatelet and Other Activities of this compound
| Activity | Assay | Agonist | Activity Metric | Value | Reference(s) |
| Antiplatelet | Platelet Aggregation | Arachidonic Acid (AA) | IC50 | 114.9 ± 3.1 µM | [8] |
| Antiplatelet | Platelet Aggregation | Collagen | IC50 | 229.2 ± 5.1 µM | [8] |
| Antiplatelet | Platelet Aggregation | Adenosine Diphosphate (ADP) | IC50 | 107.4 ± 4.8 µM | [8] |
| PAF Receptor Binding Inhibition | Radioligand Binding Assay | ³H-PAF | IC50 | 18.2 µM | [9][10] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the biological activity of this compound.
Cytotoxicity and Antiproliferative Assays
2.1.1. MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cell lines are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL.[2]
-
Compound Treatment: Cells are allowed to adhere overnight, and then treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.[2]
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
Antimicrobial Susceptibility Testing
2.2.1. Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Antiplatelet Aggregation Assay
2.3.1. Whole Blood Aggregometry
This assay measures the ability of a compound to inhibit platelet aggregation in a whole blood sample.
-
Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., citrate).
-
Incubation with Compound: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as arachidonic acid (AA), adenosine diphosphate (ADP), or collagen.[8]
-
Impedance Measurement: The change in electrical impedance between two electrodes immersed in the blood is measured over time. As platelets aggregate on the electrodes, the impedance increases.
-
Data Analysis: The extent of aggregation is quantified, and the IC50 value is calculated.
Platelet-Activating Factor (PAF) Receptor Binding Assay
This assay determines the ability of a compound to inhibit the binding of PAF to its receptor on platelets.
-
Platelet Preparation: Platelets are isolated from rabbit or human blood.
-
Binding Reaction: The prepared platelets are incubated with a radiolabeled PAF ligand (e.g., ³H-PAF) in the presence of various concentrations of this compound or a vehicle control.[9][10]
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand by filtration.
-
Quantification of Radioactivity: The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of specific binding is calculated, and the IC50 value for the inhibition of PAF binding is determined.
Signaling Pathways
In silico studies and network pharmacology analyses have suggested potential signaling pathways through which this compound may exert its anticancer effects.
mTOR Signaling Pathway
Molecular docking studies have identified the mammalian target of rapamycin (mTOR) as a potential target for this compound in inducing cytotoxicity in HeLa cancer cells.[5][11] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.
NF-κB Signaling Pathway
Network pharmacology analysis has also implicated the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a potential target of this compound.[5][11] The NF-κB pathway is involved in inflammation, immunity, and cell survival.
This technical guide serves as a foundational resource for researchers interested in the biological activities of this compound. The provided data and protocols can aid in the design of future studies to further elucidate its mechanisms of action and evaluate its therapeutic potential.
References
- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 3. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [2508.10117] In silico study on the cytotoxicity against Hela cancer cells of xanthones bioactive compounds from Garcinia cowa: QSAR based on Graph Deep Learning, Network Pharmacology, and Molecular Docking [arxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of Rubraxanthone
Executive Summary
This compound is a prenylated xanthone, a class of secondary metabolites, predominantly isolated from various species of the Guttiferae family, including Garcinia and Mesua plants.[1][2][3][4] Its biosynthesis occurs via the shikimate pathway.[2][5] Extensive research has highlighted its diverse pharmacological properties, establishing it as a compound of significant interest in pharmaceutical and chemical research. This document provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its anticancer, antiplatelet, and anti-inflammatory activities. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanisms of Action
This compound exhibits a range of biological activities, with its anticancer and antiplatelet effects being the most extensively studied. The core mechanisms involve the induction of apoptosis in cancer cells, inhibition of platelet aggregation through receptor antagonism, and modulation of inflammatory pathways.
Anticancer Activity
This compound has demonstrated cytotoxic effects against a variety of cancer cell lines.[2][3] The primary mechanism underlying its anticancer properties is the induction of apoptosis, or programmed cell death. While the precise signaling cascades are still under full investigation, the general mechanism for xanthones involves the activation of caspases, which are key proteases in the apoptotic pathway.[6] This process is often initiated through the mitochondrial (intrinsic) pathway, which involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[7][8]
Key Points:
-
Demonstrates cytotoxic activity against human T-lymphoblastoid (CEM-SS), breast (MCF-7), bone (Saos-2), cervical (SiHa, C33A), colorectal (HCT-116), esophageal (TE1, TE2), and rectum (SW837) cancer cell lines.[1][3][9]
-
The general mechanism for xanthones involves the inhibition of key cellular machinery like protein kinases and topoisomerases, and the activation of caspases, leading to apoptosis.[6]
Antiplatelet Activity
This compound has been identified as a potent inhibitor of platelet aggregation.[5][10] Its mechanism involves direct antagonism of the Platelet-Activating Factor (PAF) receptor.[4][11] By binding to this receptor, this compound prevents PAF from initiating the intracellular signaling cascade that leads to platelet aggregation and blood clot formation. Furthermore, it has been shown to inhibit platelet aggregation induced by other agonists like arachidonic acid (AA), adenosine diphosphate (ADP), and collagen.[10][12]
Key Points:
-
Acts as a strong inhibitor of PAF binding to its receptor on rabbit platelets.[4][11]
-
The geranyl group at the C-8 position of the xanthone structure is crucial for its beneficial binding to the PAF receptor.[4][11]
-
Inhibits platelet aggregation in human whole blood induced by multiple agonists.[10][12]
Other Biological Activities
-
Anti-inflammatory: this compound demonstrates anti-inflammatory properties through the inhibition of nitric oxide (NO) production.[4][13]
-
Anti-hypercholesterolemic: In vivo studies in mice have shown that this compound can reduce total cholesterol, triglycerides, and LDL cholesterol, a mechanism attributed to the activation of the lipoprotein lipase enzyme.[4][13]
-
Antimicrobial and Antioxidant: Like many xanthones, this compound also possesses antimicrobial and antioxidant activities.[4][13]
Quantitative Data
The biological activities of this compound have been quantified in several studies, providing valuable data for assessing its potency and pharmacokinetic profile.
Table 1: In Vitro Cytotoxicity and Inhibitory Concentrations
| Activity | Cell Line / Target | Metric | Value | Reference |
| Anticancer | CEM-SS | LC₅₀ | 5.0 µg/mL | [1] |
| Antiplatelet | PAF Receptor | IC₅₀ | 18.2 µM | [4][11] |
| Antiplatelet | Arachidonic Acid-induced | IC₅₀ | 114.9 ± 3.1 µM | [10][12] |
| Antiplatelet | Collagen-induced | IC₅₀ | 229.2 ± 5.1 µM | [10][12] |
| Antiplatelet | ADP-induced | IC₅₀ | 107.4 ± 4.8 µM | [10][12] |
Table 2: Single-Dose Oral Pharmacokinetic Parameters in Mice (700 mg/kg)
| Parameter | Description | Value | Reference |
| Cₘₐₓ | Maximum plasma concentration | 4.267 µg/mL | [13][14] |
| Tₘₐₓ | Time to reach Cₘₐₓ | 1.5 hours | [13][14] |
| AUC₀₋ₜ | Area under the curve | 560.99 µg·h/L | [13][14] |
| t₁/₂ | Elimination half-life | 6.72 hours | [13][14] |
| Vd/F | Apparent volume of distribution | 1200.19 mL/kg | [13][14] |
| Cl/F | Apparent total clearance | 1123.88 mL/h/kg | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of protocols used in key studies on this compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is used to assess the antiproliferative activity of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 2 x 10⁵ cells/mL.
-
Incubation: The cells are grown to confluence over a period of two days.
-
Compound Exposure: The confluent cells are treated with varying concentrations of this compound.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader to determine cell viability.[3]
Antiplatelet Aggregation Assay (Impedance Method)
This method measures platelet aggregation in whole blood.
-
Sample Preparation: Whole human blood (1 mL) is diluted 1:1 with buffered saline.
-
Compound Incubation: The diluted blood is incubated with the test sample (5 µL of this compound dissolved in DMSO) at 37°C for 2 minutes.
-
Agonist Addition: Aggregation is initiated by adding an agonist, such as collagen (2 µg/mL), ADP (10 µM), or arachidonic acid (0.5 mM).
-
Measurement: Platelet aggregation is measured for 5 minutes using a whole-blood lumi-aggregometer, which records the change in impedance across a pair of electrodes.[10][12]
Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following oral administration.
-
Dosing: Mice are administered a single oral dose of this compound (700 mg/kg) suspended in virgin coconut oil.
-
Blood Sampling: Blood samples are collected from the mice at various time points post-administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation: Plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant containing this compound is collected.
-
Analysis: The concentration of this compound in the plasma samples is quantified using a validated Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) method.
-
Parameter Calculation: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, etc.) are calculated from the resulting plasma concentration-time profile.[13]
Conclusion and Future Directions
This compound is a promising natural compound with well-defined antiplatelet and potential anticancer activities. Its mechanism of action involves specific molecular targets, such as the PAF receptor, and the induction of complex cellular processes like apoptosis. The available quantitative data provides a solid foundation for its further development.
Future research should focus on:
-
Elucidating the specific signaling pathways involved in this compound-induced apoptosis in different cancer cell types.
-
Conducting more extensive in vivo studies to validate its anticancer efficacy and anti-inflammatory effects.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
-
Optimizing its formulation to improve bioavailability, which could enhance its therapeutic potential.
References
- 1. koreascience.kr [koreascience.kr]
- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of cytotoxic activities of this compound - IIUM Repository (IRep) [irep.iium.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. : Oriental Journal of Chemistry [orientjchem.org]
- 11. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 13. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single dose oral pharmacokinetic profile this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Rubraxanthone: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone, a prenylated xanthone derived from plants of the Guttiferae family, has emerged as a promising natural compound with a diverse range of biological activities.[1] This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic targets. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.
Introduction
This compound (1,3,6-trihydroxy-8-geranyl-7-methoxyxanthone) is a key bioactive constituent found in plants such as Garcinia cowa and Garcinia griffithii.[2][3] Like other xanthones, it is synthesized via the shikimate pathway.[1] Preclinical studies have demonstrated its antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiplatelet properties, suggesting its potential as a lead compound for the development of novel therapeutics.[1][2] This guide focuses on elucidating the molecular mechanisms underlying these effects by examining its known and putative therapeutic targets.
Pharmacokinetics
A single-dose oral pharmacokinetic study in mice provides initial insights into the absorption, distribution, metabolism, and excretion of this compound. Following oral administration of a 700 mg/kg dose, the peak plasma concentration (Cmax) was observed at 1.5 hours.[4] The compound exhibits a terminal half-life of 6.72 hours, suggesting relatively sustained exposure.[4]
Table 1: Pharmacokinetic Parameters of this compound in Mice [4]
| Parameter | Value | Units |
| Dose | 700 | mg/kg |
| Cmax | 4.267 | µg/mL |
| Tmax | 1.5 | h |
| AUC (0-∞) | 560.99 | µg·h/L |
| T½ | 6.72 | h |
| Vd/F | 1200.19 | mL/kg |
| Cl/F | 1123.88 | mL/h/kg |
Potential Therapeutic Targets and Mechanisms of Action
This compound's diverse biological activities suggest that it modulates multiple signaling pathways. The primary areas of therapeutic interest are in cancer, inflammation, and thrombosis.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. A notable activity was observed against the CEM-SS human T-lymphoblastic leukemia cell line.[5] While the precise molecular targets are still under investigation, the anticancer effects of xanthones, in general, are often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways that drive cancer progression.[6]
Table 2: Cytotoxic Activity of this compound
| Cell Line | Activity Metric | Value | Units |
| CEM-SS | LC50 | 5.0 | µg/mL |
Based on the known mechanisms of other xanthones, potential anticancer pathways modulated by this compound may include:
-
Induction of Apoptosis: Xanthones are known to trigger programmed cell death by activating the caspase cascade. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).
-
Modulation of Pro-survival Signaling: The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cancer cell survival, proliferation, and resistance to therapy. Several natural compounds, including other xanthones, have been shown to inhibit these pathways.[6]
-
Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation-driven cancers by promoting cell survival and proliferation. Inhibition of the NF-κB pathway is a common mechanism for the anticancer effects of many natural products.[7]
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production and the platelet-activating factor (PAF) receptor.[2]
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound has been shown to inhibit NO production, suggesting a potential mechanism for its anti-inflammatory effects.[2]
-
Platelet-Activating Factor (PAF) Receptor Antagonism: PAF is a potent lipid mediator of inflammation. This compound has been shown to inhibit the binding of PAF to its receptor on platelets.[8]
Table 3: Anti-inflammatory Activity of this compound
| Target | Activity Metric | Value | Units |
| PAF Receptor Binding | IC50 | 18.2 | µM |
The anti-inflammatory effects of xanthones are often mediated by the inhibition of the NF-κB and MAPK (p38, JNK, ERK) signaling pathways, which are key regulators of pro-inflammatory gene expression.[9][10]
Antiplatelet Activity
This compound has demonstrated significant antiplatelet activity by inhibiting platelet aggregation induced by various agonists, including arachidonic acid (AA), adenosine diphosphate (ADP), and collagen.[3] This suggests that this compound may interfere with multiple pathways of platelet activation.
Table 4: Antiplatelet Aggregation Activity of this compound [3]
| Inducer | IC50 (µM) |
| Arachidonic Acid | 114.9 ± 3.1 |
| Collagen | 229.2 ± 5.1 |
| Adenosine Diphosphate (ADP) | 107.4 ± 4.8 |
The inhibition of platelet aggregation induced by arachidonic acid suggests a potential interaction with the cyclooxygenase (COX) pathway and subsequent thromboxane A2 synthesis. The inhibition of ADP- and collagen-induced aggregation points towards interference with their respective receptor signaling pathways, such as P2Y12 and GPVI.
Experimental Protocols
This section provides an overview of key experimental methodologies that can be employed to investigate the therapeutic targets of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for Signaling Protein Phosphorylation
This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize either the total protein or its phosphorylated form.
-
Procedure:
-
Treat cells with this compound for various time points and at different concentrations.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-p65, anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to normalize for loading.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Nitric Oxide Inhibition Assay (Griess Assay)
This colorimetric assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this compound is proportional to the nitrite concentration.
-
Procedure:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with the Griess reagent.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation in response to various agonists.
-
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and an agonist is added to induce aggregation. As platelets aggregate, the light transmittance through the PRP increases, and this change is measured by an aggregometer.
-
Procedure:
-
Prepare PRP from fresh whole blood by centrifugation.
-
Pre-incubate the PRP with different concentrations of this compound or vehicle control.
-
Add an agonist (e.g., arachidonic acid, ADP, or collagen) to the PRP.
-
Record the change in light transmittance over time to measure the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation compared to the vehicle control.
-
Future Directions and Conclusion
This compound presents a compelling profile as a multi-target therapeutic agent. The existing data strongly support its potential in oncology, inflammatory diseases, and thrombosis. However, to advance its development, several key areas require further investigation:
-
Target Identification and Validation: While the pathways affected by xanthones are generally known, the direct molecular targets of this compound remain to be definitively identified and validated. Kinase profiling and affinity-based proteomics could be employed to uncover its direct binding partners.
-
In-depth Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound modulates the NF-κB, MAPK, and PI3K/Akt signaling pathways. This includes detailed analysis of the phosphorylation status of key upstream and downstream effectors.
-
In Vivo Efficacy Studies: The promising in vitro activities of this compound need to be translated into in vivo models of cancer, inflammation, and thrombosis to assess its therapeutic efficacy and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. youtube.com [youtube.com]
- 6. SP600125 Induces Src and Type I IGF Receptor Phosphorylation Independent of JNK [mdpi.com]
- 7. Cautionary notes on the use of NF-κB p65 and p50 antibodies for CNS studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Rubraxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the antibacterial properties of Rubraxanthone, a naturally occurring xanthone derivative. It consolidates available data on its spectrum of activity, presents quantitative data in a structured format, and details the experimental methodologies used for its evaluation.
Introduction
This compound is a prenylated xanthone isolated from several plant species of the Garcinia genus, including Garcinia dioica, Garcinia parvifolia, and Garcinia cowa.[1][2][3] Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4][5] this compound, in particular, has demonstrated significant antibacterial efficacy, positioning it as a compound of interest for further investigation in the development of new antimicrobial agents, especially in the context of rising antibiotic resistance.[2][4]
Antibacterial Spectrum of Activity
This compound exhibits a notable spectrum of antibacterial activity, with particularly strong efficacy against Gram-positive bacteria. Its activity against methicillin-resistant Staphylococcus aureus (MRSA) is especially potent, in some cases exceeding that of the antibiotic vancomycin.[2][6] The antibacterial efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8]
The following table summarizes the reported MIC values for this compound against various bacterial strains.
| Microorganism | Strain(s) | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | Penicillin-resistant strain | 3.9 | [1] |
| Staphylococcus aureus | (Not specified) | 12 | [7] |
| Methicillin-Resistant S. aureus (MRSA) | (Multiple strains) | 0.31 - 1.25 | [2][6] |
| Methicillin-Resistant S. aureus (MRSA) | (Not specified) | 1.25 | [7] |
| Bacillus cereus | (Not specified) | 2 | [7] |
| Bacillus subtilis | (Not specified) | 1 | [7] |
| Micrococcus luteus | (Not specified) | 2 | [7] |
| Staphylococcus epidermidis | (Not specified) | 4 | [7] |
| Gram-Negative Bacteria | |||
| Escherichia coli | (Not specified) | 64 | [7] |
| Pseudomonas aeruginosa | (Not specified) | 64 | [7] |
| Salmonella typhimurium | (Not specified) | 64 | [7] |
Note: Lower MIC values indicate higher antibacterial potency.
Potential Mechanisms of Action
While specific studies detailing the precise molecular mechanism of this compound are limited, the broader class of xanthones, to which it belongs, is known to exert antibacterial effects through several mechanisms.[4] These potential pathways provide a framework for understanding how this compound may function.
-
Cell Membrane Interaction : Xanthones can disrupt the bacterial cytoplasmic membrane, leading to a loss of membrane integrity and leakage of cellular contents.[4]
-
Inhibition of Macromolecular Synthesis : Interference with the synthesis of essential macromolecules such as DNA and proteins is another proposed mechanism.[4]
-
Inhibition of Virulence Factors and Biofilm Formation : Some xanthones can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[4]
-
Efflux Pump Inhibition : Xanthone derivatives have been investigated as potential inhibitors of bacterial efflux pumps.[9] These pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, contributing significantly to multidrug resistance.[9]
Caption: Potential antibacterial mechanisms of xanthones.
Experimental Protocols
The determination of this compound's antibacterial activity involves standardized in vitro susceptibility testing methods.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]
Protocol:
-
Preparation of this compound Stock Solution : Dissolve a known weight of pure this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.
-
Serial Dilutions : In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium. This creates a range of decreasing concentrations across the wells.
-
Bacterial Inoculum Preparation : Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth (no turbidity) is observed.[8]
Caption: Workflow for MIC determination by broth dilution.
This method is often used for preliminary assessment of antibacterial activity.[1]
Protocol:
-
Plate Preparation : Pour sterile molten Mueller-Hinton Agar into Petri dishes and allow it to solidify.
-
Inoculation : Spread a standardized inoculum of the test bacterium evenly across the entire surface of the agar plate.
-
Application of Compound : Aseptically place a sterile paper disc impregnated with a known concentration of this compound (dissolved in a solvent) onto the agar surface. A disc with the solvent alone serves as a negative control.
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition : Measure the diameter of the clear zone around the disc where bacterial growth has been inhibited. A larger zone diameter indicates greater antibacterial activity.
Conclusion
This compound demonstrates a potent antibacterial profile, particularly against Gram-positive bacteria, including clinically significant drug-resistant strains like MRSA.[2] Its efficacy, as indicated by low MIC values, surpasses that of some conventional antibiotics, marking it as a promising candidate for further pharmaceutical development.[2][6] Future research should focus on elucidating its precise molecular mechanism of action, exploring potential synergistic effects with existing antibiotics, and evaluating its in vivo efficacy and safety profile in preclinical models. This will be crucial for translating its in vitro potential into a viable therapeutic agent.
References
- 1. scienceasia.org [scienceasia.org]
- 2. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idexx.dk [idexx.dk]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Antioxidant Capacity Assays for Rubraxanthone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone, a xanthone derivative isolated from plants of the Garcinia genus, has garnered significant interest within the scientific community due to its diverse and promising biological activities.[1][2] Among these, its antioxidant potential is a key area of investigation, suggesting its therapeutic utility in combating oxidative stress-related pathologies. This technical guide provides an in-depth overview of the core antioxidant capacity assays relevant to the evaluation of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to assess its antioxidant efficacy. This document outlines the detailed experimental protocols for key assays—DPPH, ABTS, FRAP, and ORAC—and includes mandatory visualizations to illustrate experimental workflows and underlying mechanisms. While specific quantitative data for this compound in these assays is not yet widely available in published literature, this guide presents template tables to demonstrate how such data would be structured for comparative analysis.
Introduction to this compound and its Antioxidant Potential
This compound is a naturally occurring xanthone that has been identified as a major bioactive constituent in various Garcinia species.[1] Xanthones, a class of polyphenolic compounds, are well-regarded for their antioxidant properties, which are primarily attributed to their chemical structure, featuring multiple hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[3] The antioxidant activity of xanthones is a crucial aspect of their therapeutic potential, as oxidative stress is implicated in a wide range of chronic and degenerative diseases.
The antioxidant mechanism of compounds like this compound generally involves the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. This process is fundamental to the protective effects observed in biological systems.
Key Antioxidant Capacity Assays
The evaluation of a compound's antioxidant capacity requires a panel of assays that measure different aspects of its antioxidant activity. The following sections detail the protocols for four widely accepted assays: DPPH, ABTS, FRAP, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward method to assess the radical scavenging ability of a compound. DPPH is a stable free radical that exhibits a deep purple color, with an absorption maximum around 517 nm. When an antioxidant donates a hydrogen atom to DPPH, the radical is neutralized, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant's scavenging capacity.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent used for the sample.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with an absorption maximum at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to 10 µL of each this compound dilution.
-
For the control, mix 190 µL of the ABTS•+ working solution with 10 µL of the sample solvent.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has an absorption maximum at 593 nm. The intensity of the blue color is proportional to the reducing power of the antioxidant.
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM FeCl₃·6H₂O solution in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. This FRAP reagent should be prepared fresh.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of this compound.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each this compound dilution.
-
For the blank, mix 180 µL of the FRAP reagent with 20 µL of the sample solvent.
-
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of this compound is expressed as µM Fe(II) equivalents or in terms of another standard like ascorbic acid.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity to protect the fluorescent probe from degradation is monitored over time. The decay of fluorescence is inversely proportional to the antioxidant capacity.
-
Reagent Preparation:
-
Prepare a fluorescein stock solution and dilute it with a phosphate buffer (pH 7.4) to the working concentration.
-
Prepare an AAPH solution in phosphate buffer. This solution should be made fresh before use.
-
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and a standard antioxidant like Trolox in phosphate buffer.
-
Assay Procedure:
-
In a black 96-well microplate, add 150 µL of the fluorescein working solution to 25 µL of each this compound dilution, standard, or blank (phosphate buffer).
-
Pre-incubate the plate at 37°C for at least 10 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader and record the fluorescence every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents.
Data Presentation and Interpretation
To facilitate a clear comparison of the antioxidant capacity of this compound as determined by the various assays, the quantitative data should be summarized in structured tables. Although specific experimental data for this compound is limited in the current literature, the following tables provide a template for how such data would be presented.
Table 1: Radical Scavenging Activity of this compound (DPPH and ABTS Assays)
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (µM Trolox Eq/µM) |
| This compound | Data not available | Data not available |
| Ascorbic Acid (Standard) | Example Value | Example Value |
| Trolox (Standard) | Example Value | 1.0 |
IC₅₀: The concentration of the compound that inhibits 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity.
Table 2: Reducing Power and Oxygen Radical Absorbance Capacity of this compound (FRAP and ORAC Assays)
| Compound | FRAP Value (µM Fe(II) Eq/µM) | ORAC Value (µM Trolox Eq/µM) |
| This compound | Data not available | Data not available |
| Ascorbic Acid (Standard) | Example Value | Example Value |
| Trolox (Standard) | Example Value | 1.0 |
FRAP Value: Ferric Reducing Antioxidant Power, expressed as equivalents of Fe(II). ORAC Value: Oxygen Radical Absorbance Capacity, expressed as Trolox equivalents.
Conclusion
This technical guide provides a comprehensive framework for assessing the antioxidant capacity of this compound using a panel of established in vitro assays. The detailed experimental protocols and illustrative workflows are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. While there is a clear need for further research to generate specific quantitative data for this compound in these assays, the methodologies and data presentation formats outlined herein provide a solid foundation for future investigations. The elucidation of this compound's antioxidant profile will be instrumental in advancing our understanding of its therapeutic potential and may pave the way for its development as a novel agent for the prevention and treatment of oxidative stress-related diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prenylated Xanthones from the Bark of Garcinia xanthochymus and Their 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Activities - PMC [pmc.ncbi.nlm.nih.gov]
Rubraxanthone's Modulation of Anti-Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubraxanthone, a prenylated xanthone found in plants of the Garcinia genus, has demonstrated a range of biological activities, including noteworthy anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular pathways affected by this compound in the context of inflammation. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes the intricate signaling cascades involved. The primary mechanisms of action for this compound's anti-inflammatory effects appear to be centered around the inhibition of nitric oxide (NO) production and the modulation of platelet-activating factor (PAF) receptor binding. While its influence on cyclooxygenase (COX) enzymes and key inflammatory cytokines is suggested through its impact on related pathways, direct quantitative data on these interactions remains an area for further investigation. This document serves as a comprehensive resource for researchers exploring the therapeutic potential of this compound in inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. The search for novel anti-inflammatory agents has led to the investigation of natural compounds, with xanthones emerging as a promising class of molecules. This compound, isolated from species such as Garcinia cowa and Garcinia parvifolia, has been identified as a potential modulator of inflammatory processes.[1][2] This guide synthesizes the current understanding of how this compound interacts with and influences key anti-inflammatory pathways at a molecular level.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the available quantitative data on the anti-inflammatory activity of this compound.
Table 1: Inhibition of Inflammatory Mediators by this compound
| Target | Assay System | Concentration | % Inhibition | IC₅₀ | Reference |
| Nitric Oxide (NO) | IFN-γ/LPS-induced RAW 264.7 macrophages | 50 µM | 23.86% | - | [1][3] |
Table 2: Inhibition of Platelet Aggregation and Receptor Binding by this compound
| Target | Inducer | Assay System | IC₅₀ (µM) | Reference |
| Platelet-Activating Factor (PAF) Receptor | ³H-PAF | Rabbit Platelets | 18.2 | [2][4] |
Note: The inhibition of platelet aggregation, particularly that induced by arachidonic acid, is an indirect indicator of potential activity related to the cyclooxygenase (COX) pathway.
Known Affected Anti-Inflammatory Pathways
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the following pathways:
Nitric Oxide (NO) Synthesis Pathway
This compound has been shown to weakly inhibit the production of nitric oxide (NO) in interferon-gamma (IFN-γ) and lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][3] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory responses. By reducing NO levels, this compound may help to mitigate the downstream effects of excessive NO, such as vasodilation, cytotoxicity, and potentiation of the inflammatory cascade.
Figure 1: this compound's inhibitory effect on the Nitric Oxide (NO) production pathway.
Platelet-Activating Factor (PAF) Signaling
This compound has been demonstrated to be a potent inhibitor of PAF receptor binding.[2][4] PAF is a powerful phospholipid mediator of inflammation, involved in platelet aggregation, increasing vascular permeability, and chemotaxis of leukocytes. By blocking the PAF receptor, this compound can interfere with these pro-inflammatory processes.
Figure 2: this compound's inhibition of the Platelet-Activating Factor (PAF) signaling pathway.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay[1][3]
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound (e.g., 50 µM) for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding a combination of IFN-γ and LPS to the cell culture medium.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540-550 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the amount of NO produced.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in cells treated with IFN-γ/LPS alone.
-
Cell viability is concurrently assessed using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Platelet-Activating Factor (PAF) Receptor Binding Assay[2][4]
-
Source of Platelets: Rabbit platelets.
-
Ligand: ³H-labeled PAF (³H-PAF).
-
Assay Procedure:
-
Washed rabbit platelets are prepared and incubated with various concentrations of this compound.
-
³H-PAF is then added to the mixture to initiate competitive binding to the PAF receptors on the platelets.
-
After an incubation period, the bound and free ³H-PAF are separated, typically by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of ³H-PAF (IC₅₀) is determined by analyzing the dose-response curve.
-
Potential but Unconfirmed Pathway Interactions
While direct quantitative evidence for this compound is lacking, the broader class of xanthones is known to modulate other key inflammatory pathways. These represent important areas for future research on this compound.
-
Cyclooxygenase (COX) Pathways: The inhibition of arachidonic acid-induced platelet aggregation by some xanthones suggests a potential interaction with COX enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5][6]
-
NF-κB Signaling Pathway: Many xanthones have been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression, including cytokines and iNOS.[5][6][7]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) signaling cascades (including p38, JNK, and ERK) are also known to be modulated by various xanthones, affecting the production of inflammatory mediators.[5][7][8]
Figure 3: Potential, yet unconfirmed, targets of this compound within the MAPK and NF-κB signaling pathways.
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory potential through its documented inhibition of nitric oxide production and platelet-activating factor receptor binding. These mechanisms provide a solid foundation for its further development as a therapeutic agent. However, to fully elucidate its pharmacological profile, future research should focus on:
-
Quantitative analysis of COX-1 and COX-2 inhibition: Determining the IC₅₀ values for this compound against these key enzymes is crucial for understanding its potential gastrointestinal side-effect profile.
-
Cytokine modulation: Quantifying the effect of this compound on the production of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β will provide a more complete picture of its immunomodulatory activity.
-
Elucidation of MAPK and NF-κB pathway involvement: Detailed studies, such as Western blot analysis for phosphorylated signaling proteins and nuclear translocation assays for NF-κB, are needed to confirm and quantify the impact of this compound on these central inflammatory signaling cascades.
A comprehensive understanding of these interactions will be instrumental in guiding the preclinical and clinical development of this compound for the treatment of a wide range of inflammatory conditions.
References
- 1. phcogj.com [phcogj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro inhibitory effect of this compound isolated from Garcinia parvifolia on platelet-activating factor receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Xanthones and Skin Inflammatory Diseases: Multitargeting Mechanisms of Action and Potential Application [frontiersin.org]
- 7. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages [mdpi.com]
- 8. Xanthones from mangosteen prevent lipopolysaccharide-mediated inflammation and insulin resistance in primary cultures of human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Rubraxanthone from Garcinia cowa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction, isolation, and quantification of rubraxanthone from various parts of the Garcinia cowa plant. The information is intended to guide researchers in obtaining this bioactive xanthone for further studies in drug discovery and development.
Introduction
This compound is a prenylated xanthone found in significant quantities in Garcinia cowa, a plant species distributed throughout Southeast Asia.[1] This compound has garnered scientific interest due to its diverse pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiplatelet properties.[2][3][4] The biological synthesis of this compound occurs via the shikimate pathway.[2][5] These application notes detail established methodologies for the efficient extraction and purification of this compound.
Data Presentation: Quantitative Analysis of this compound Extraction
The selection of the appropriate plant part and solvent system is crucial for maximizing the yield of this compound. The following tables summarize quantitative data from various extraction methods.
Table 1: this compound Content in Various Extracts of Garcinia cowa
| Plant Part | Extraction Solvent | This compound Content (% w/w) | Reference |
| Stem Bark | Dichloromethane | 40.10% | [6] |
| Stem Bark | Ethyl Acetate | 33.97% | [6] |
| Stem Bark | Ethyl Acetate | 32.42% | [1] |
| Latex | Dichloromethane | 56.56% | [7][8] |
Table 2: Comparison of Extraction Methods for Xanthones from Garcinia Species
| Extraction Method | Solvent | Plant Material | Yield of Xanthones (mg/g) | Reference |
| Maceration (7 days) | 95% Ethanol | 1 kg Mangosteen Pericarp | 1.19 mg/g | [9] |
| Maceration | 95% Ethanol | 5 g Dried Mangosteen Pericarp Powder | 31.55 mg/g | [9] |
| Soxhlet | Acetone (48h) | Mangosteen Peel | 32.83 mg/g | [10] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Garcinia cowa.
Protocol 1: Solvent Extraction of this compound from Garcinia cowa Stem Bark
This protocol describes the extraction of this compound using the Soxhlet method, which is suitable for obtaining a crude extract enriched with the target compound.
Materials:
-
Dried and powdered stem bark of Garcinia cowa
-
n-Hexane (analytical grade)
-
Ethyl acetate or Dichloromethane (analytical grade)
-
Soxhlet apparatus
-
Rotary evaporator
-
Whatman No. 1 filter paper
Procedure:
-
Weigh 100 g of finely powdered Garcinia cowa stem bark.
-
Defat the plant material by extraction with n-hexane in a Soxhlet apparatus for 6-8 hours or until the solvent runs clear. This step removes nonpolar compounds.[1]
-
Discard the n-hexane extract and air-dry the defatted plant material.
-
Extract the defatted powder with either ethyl acetate or dichloromethane in a clean Soxhlet apparatus for 6-8 hours.[1][6]
-
Filter the resulting extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound-rich extract.[1]
-
Dry the extract completely in a vacuum oven.
Protocol 2: Isolation and Purification of this compound by Column Chromatography
This protocol details the purification of this compound from the crude extract obtained in Protocol 1.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography, 70-230 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm and 365 nm)
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into the chromatography column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 9:1 v/v) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., from 9:1 to 1:1 v/v).
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).
-
Visualize the spots under a UV lamp. This compound will appear as a distinct spot.
-
Combine the fractions containing pure this compound, as determined by TLC analysis.
-
Evaporate the solvent from the combined fractions using a rotary evaporator to yield purified this compound.
-
The purity of the isolated compound can be confirmed by High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[1]
Visualizations
Experimental Workflow for this compound Extraction and Isolation
References
- 1. repo.unand.ac.id [repo.unand.ac.id]
- 2. Crosstalk of Cancer Signaling Pathways by Cyclic Hexapeptides and Anthraquinones from Rubia cordifolia [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholar.unand.ac.id [scholar.unand.ac.id]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. phcogj.com [phcogj.com]
- 9. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of Rubraxanthone using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rubraxanthone is a prenylated xanthone, a class of secondary metabolites found in various plant species, particularly within the Guttiferae family.[1] It has been successfully isolated from several Garcinia species, including Garcinia cowa, Garcinia dioica, and Garcinia mangostana.[2][3] this compound has garnered significant interest in the scientific community due to its diverse and promising biological activities, which include antibacterial, anticancer, antiplatelet, and antioxidant properties.[1][4] The biological synthesis of this compound occurs via the shikimate pathway.[5] Given its therapeutic potential, efficient methods for its isolation and purification are crucial for further research and development. This document provides detailed protocols for the isolation and purification of this compound from plant material using column chromatography, along with methods for its analysis.
Experimental Protocols
The following protocols describe a general procedure for the extraction, isolation, and purification of this compound from the stem bark of Garcinia species.
1. Preparation of Plant Material and Crude Extraction
This protocol outlines the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract containing this compound.
-
1.1. Plant Material Preparation:
-
Collect the stem bark of a suitable Garcinia species (e.g., Garcinia cowa).
-
Wash the plant material thoroughly to remove any dirt and contaminants.
-
Cut the bark into small pieces and dry it in a hot air oven at 50°C for 72 hours or until a constant weight is achieved.[6]
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
1.2. Solvent Extraction:
-
The powdered plant material can be extracted by maceration or reflux.[7][8]
-
For maceration, soak the powdered bark in a suitable solvent such as methanol or dichloromethane in a large container.[7] Allow it to stand at room temperature for a specified period (e.g., 24-72 hours) with occasional shaking.
-
For reflux extraction, place the powdered bark in a round-bottom flask with methanol and heat under reflux for 6-8 hours.[8]
-
After extraction, filter the mixture through filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
2. Isolation of this compound using Column Chromatography
This protocol details the separation of this compound from the crude extract using silica gel column chromatography.[9]
-
2.1. Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel (60-120 mesh or 230-400 mesh) in the initial mobile phase solvent (e.g., n-hexane).[10]
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Allow the silica gel to settle, and then equilibrate the column by running the initial mobile phase through it until the packing is stable.
-
-
2.2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent in which it is soluble.
-
Alternatively, the crude extract can be adsorbed onto a small amount of silica gel by mixing them and evaporating the solvent.
-
Carefully load the prepared sample onto the top of the silica gel column.
-
-
2.3. Elution and Fraction Collection:
-
Begin the elution process with a non-polar solvent like n-hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[7][11] A common gradient system is n-hexane-ethyl acetate.[11]
-
Collect the eluate in fractions of equal volume (e.g., 10-20 mL).
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
3. Monitoring by Thin Layer Chromatography (TLC)
TLC is used to identify the fractions containing this compound.
-
3.1. TLC Analysis:
-
Spot a small amount of each collected fraction onto a pre-coated silica gel TLC plate.
-
Develop the TLC plate in a suitable solvent system, for example, chloroform:ethyl acetate (9:1 v/v).[11]
-
Visualize the spots under UV light (243 nm or 254 nm).[3][12]
-
Pool the fractions that show a spot corresponding to the Rf value of pure this compound.
-
4. Recrystallization and Purity Confirmation
The pooled fractions are further purified by recrystallization.
-
4.1. Recrystallization:
-
Combine the fractions containing this compound and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a suitable hot solvent (e.g., ethyl acetate-hexane).[7]
-
Allow the solution to cool slowly to induce crystallization.
-
Filter the crystals and wash them with a cold solvent to remove impurities.
-
The purified this compound should appear as yellow needles.[7] A melting point in the range of 207-209°C has been reported.[5]
-
5. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The purity of the isolated this compound can be determined using a validated RP-HPLC method.[3][13]
-
5.1. Chromatographic Conditions:
-
5.2. Sample Preparation:
-
Prepare a standard solution of a known concentration of pure this compound in methanol.
-
Dissolve the isolated this compound in methanol to a known concentration.
-
Filter both solutions through a 0.45 µm membrane filter before injection.[13]
-
Data Presentation
The following table summarizes the quantitative data from validated HPLC methods for the analysis of this compound.
| Parameter | Value | Reference |
| Linearity Range | 2.5 - 25 µg/mL | [3][6] |
| Regression Coefficient (r²) | 0.999 | [3][6] |
| Limit of Detection (LOD) | 0.47 µg/mL | [3][6] |
| Limit of Quantification (LOQ) | 1.56 µg/mL | [3][6] |
| Average Recovery | 102.18% | [3][6] |
| Intra-day Precision (RSD) | ≤ 1.58% | [3][6] |
| Inter-day Precision (RSD) | ≤ 3.20% | [3][6] |
| Content in Crude Extract | 0.23 ± 0.07% w/w (G. mangostana) | [3][6] |
| Content in Latex Extract | 56.56% (G. cowa) | [13][14] |
Visualizations
Experimental Workflow
References
- 1. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic Properties and Complete Nuclear Magnetic Resonance Assignment of Isolated Xanthones from the Root of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. – Oriental Journal of Chemistry [orientjchem.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. Cytotoxic Xanthone Constituents of the Stem Bark of Garcinia mangostana (Mangosteen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phcogj.com [phcogj.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Rubraxanthone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantification of Rubraxanthone using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound, a xanthone compound isolated from plants of the Garcinia genus, such as Garcinia mangostana and Garcinia cowa, has garnered significant interest for its potential pharmacological activities, including antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and drug development.
I. Introduction
High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of chemical compounds.[1] This application note details a validated isocratic RP-HPLC method for the determination of this compound. The method is demonstrated to be linear, accurate, precise, and sensitive, making it suitable for routine analysis in research and quality control laboratories.
II. Quantitative Data Summary
The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification. These methods have been established for the analysis of this compound in different plant matrices.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1: Garcinia mangostana Stem Bark Extract[1][4] | Method 2: Garcinia cowa Stem Bark Extract[5][6] | Method 3: Garcinia cowa Latex Extract[2][3] |
| HPLC System | Shimadzu® | Not Specified | Shimadzu® |
| Column | Shimp-pack VP – ODS (4.6 x 250 mm, 5 µm)[1][4] | C18 (5 µm)[5][6] | Shimp-pack VP–ODS (4.6 x 250 mm)[3] |
| Mobile Phase | 0.4% Formic Acid : Acetonitrile (25:75 v/v)[1] | 0.4% Formic Acid : Methanol (12:88 v/v)[5][6] | 0.4% Formic Acid in Methanol (15:85 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][4] | 1.0 mL/min[5] | 1.0 mL/min[3] |
| Detection | UV Detector | UV Detector | UV-VIS Detector |
| Wavelength | Not Specified | 243 nm[5][6] | 243.2 nm[3] |
| Retention Time | 12.121 min[1] | Not Specified | Not Specified |
| Total Run Time | Not Specified | Not Specified | 20 minutes[3] |
| Injection Volume | Not Specified | Not Specified | 20 µL |
Table 2: Method Validation Parameters
| Parameter | Method 1: Garcinia mangostana Stem Bark Extract[1][4] | Method 2: Garcinia cowa Stem Bark Extract[6] | Method 3: Garcinia cowa Latex Extract[2][3] |
| Linearity Range | 2.5 - 25 µg/mL[1][4] | 1.01 - 10.1 µg/mL[6] | 10.1 - 30.3 µg/mL[2] |
| Correlation Coefficient (r²) | 0.999[1][4] | 0.999[6] | 0.998 (r)[2][3] |
| Limit of Detection (LOD) | 0.47 µg/mL[1][4] | 0.239 µg/mL[6] | 1.119 µg/mL[2][3] |
| Limit of Quantification (LOQ) | 1.56 µg/mL[1][4] | 0.795 µg/mL[6] | 3.731 µg/mL[2][3] |
| Precision (RSD%) | Intraday: ≤1.58%, Interday: ≤3.20%[1][4] | Not Specified | In agreement with ICH guidelines[2][3] |
| Accuracy (Recovery %) | 102.18% (average)[1] | Not Specified | 94.66% - 97.12%[2] |
III. Experimental Protocols
This section provides a detailed methodology for the quantification of this compound based on a validated RP-HPLC method.
A. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (HPLC grade)
-
Plant material (e.g., stem bark of Garcinia mangostana)
-
0.45 µm membrane filters
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
C. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations within the desired linear range (e.g., 2.5, 5, 10, 12.5, and 25 µg/mL).[1]
-
Filter all standard solutions through a 0.45 µm membrane filter before injection.
D. Preparation of Sample Solutions
-
Extraction:
-
Dry the plant material (e.g., stem bark of Garcinia mangostana) and grind it into a fine powder.
-
Accurately weigh a specific amount of the powdered plant material.
-
Extract the this compound using an appropriate solvent (e.g., methanol) and extraction technique (e.g., maceration, sonication).
-
-
Sample Preparation:
E. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Shimadzu Shimp-pack VP–ODS, 4.6 x 250 mm, 5 µm particle size).[1][3]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of 0.4% formic acid and acetonitrile (25:75, v/v).[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection Wavelength: 243 nm.[5]
-
Injection Volume: 20 µL.
F. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Quantification: Inject the sample solution and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the sample using the linear regression equation obtained from the calibration curve.[1] The content of this compound in the extract is typically expressed as a percentage (w/w).[1]
IV. Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC quantification of this compound.
References
Application Notes: UPLC-UV Analysis of Rubraxanthone in Plasma
Introduction
Rubraxanthone, a xanthone derivative, has demonstrated a range of potential health benefits, including antioxidant, anti-bacterial, and cytotoxic activities.[1][2][3] To facilitate pharmacokinetic and bioavailability studies, a sensitive and reliable analytical method for the quantification of this compound in human plasma is essential.[1][2][3] This document provides a detailed protocol for the analysis of this compound in plasma using Ultra-Performance Liquid Chromatography with Ultraviolet (UPLC-UV) detection. The described method is simple, rapid, and has been validated according to EMEA guidelines.[1][2][3]
Methodology
A simple protein precipitation method is employed for plasma sample preparation, followed by chromatographic separation on a C18 column.[1][2][3]
Experimental Workflow
Caption: Workflow for the UPLC-UV analysis of this compound in plasma.
Quantitative Data Summary
The UPLC-UV method for this compound analysis in human plasma has been validated for selectivity, linearity, sensitivity, precision, accuracy, recovery, and stability.[1][2][3][4]
Table 1: UPLC-UV Method Parameters
| Parameter | Value |
| Chromatographic Column | C18 (100 mm × 3.0 mm, 1.8 μm particle size)[1][2][3] |
| Mobile Phase | Acetonitrile – 0.4% Formic Acid (75:25, v/v)[1][2][3] |
| Flow Rate | 0.3 mL/min (isocratic)[1][2][3] |
| UV Detection Wavelength | 243 nm[1][2][3] |
| Elution Time | Approximately 3 minutes[1][2][3] |
| Internal Standard | Mangostin[1] |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 206 to 6180 ng/mL[1][2][3] |
| Correlation Coefficient (r) | 0.999[1][2][3] |
| Lower Limit of Quantitation (LLOQ) | 206 ng/mL[1][2][3] |
| Precision (CV%) | < 4.7% (within-run and between-run)[1][2][3] |
| Mean Recovery | > 95%[1][2][3] |
| Stability | Stable during processing, analysis, and three freeze/thaw cycles[1][2][3] |
Experimental Protocols
1. Preparation of Stock and Working Solutions
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of mangostin in a suitable organic solvent.
-
Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions with the mobile phase or a suitable solvent.
2. Sample Preparation: Protein Precipitation
-
Pipette a known volume of human plasma into a microcentrifuge tube.
-
Add the internal standard (mangostin) to the plasma sample.
-
Add acetonitrile to the plasma sample at a volume ratio of 2:1 (acetonitrile:plasma) to precipitate the proteins.[1]
-
Vortex the mixture thoroughly.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for UPLC-UV analysis.
3. UPLC-UV Analysis
-
Set up the UPLC-UV system with the parameters outlined in Table 1.
-
Inject the prepared supernatant into the UPLC system.
-
Acquire the chromatogram and integrate the peak areas for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Signaling Pathway
Further research is required to fully elucidate the specific signaling pathways modulated by this compound. However, its noted biological activities, such as anti-inflammatory and cytotoxic effects, suggest potential interactions with key cellular signaling cascades.
Caption: Potential signaling interactions of this compound.
Disclaimer: This document is intended for research and informational purposes only. The protocols described should be adapted and validated by the end-user for their specific experimental conditions.
References
Application Note: A Validated Analytical Method for the Quantitative Determination of Rubraxanthone
Introduction
Rubraxanthone is a prominent xanthone compound isolated from plant species such as the stem bark of mangosteen (Garcinia mangostana) and Garcinia cowa.[1][2][3] This bioactive molecule has garnered significant interest due to its pharmacological activities, including antibacterial, antioxidant, and antiplatelet properties.[1] To support research, quality control of herbal extracts, and pharmacokinetic studies in drug development, it is imperative to have a robust, validated analytical method for the accurate quantification of this compound.
This document provides detailed protocols for a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for analyzing this compound in plant extracts. Additionally, it includes data from an Ultra-Performance Liquid Chromatography (UPLC-UV) method for bioanalytical applications in human plasma, demonstrating the adaptability of chromatographic techniques for different matrices. The validation parameters are presented in accordance with the International Conference on Harmonization (ICH) guidelines.[1][4]
Data Presentation: Summary of Method Performance
The quantitative data from validated analytical methods are summarized below for easy comparison. Table 1 outlines the chromatographic conditions for different techniques, while Tables 2 and 3 present the validation parameters for the analysis of this compound in plant extracts and human plasma, respectively.
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | HPLC Method (Plant Extract)[1][5] | UPLC-UV Method (Human Plasma)[6][7] | HPTLC Method (Plant Extract)[2][8] |
|---|---|---|---|
| Column/Plate | Shim-pack VP–ODS C18 (4.6 x 250 mm) | C18 (100 mm × 3.0 mm, 1.8 μm) | Precoated silica gel G 60 F254 |
| Mobile Phase | 0.4% Formic Acid : Acetonitrile (25:75 v/v) | 0.4% Formic Acid : Acetonitrile (25:75 v/v) | Chloroform : Ethyl Acetate : Methanol : Formic Acid (86:6:3:5) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | N/A (Developed in twin trough chamber) |
| Detection (UV) | UV Detector (Wavelength not specified) | 243 nm | 243 nm (Densitometry) |
| Retention Time | ~12.1 minutes | ~3 minutes | Rf = 0.44 |
Table 2: Summary of Validation Parameters for this compound in Plant Extract (HPLC Method)
| Validation Parameter | Result |
|---|---|
| Linearity Range | 2.5 - 25 µg/mL[1][5] |
| Regression Coefficient (r²) | 0.999[5] |
| Accuracy (Average Recovery) | 102.18%[1][5] |
| Precision (Intra-day RSD) | ≤1.58%[1][5] |
| Precision (Inter-day RSD) | ≤3.20%[1][5] |
| Limit of Detection (LOD) | 0.47 µg/mL[1][5] |
| Limit of Quantitation (LOQ) | 1.56 µg/mL[1][5] |
Table 3: Summary of Validation Parameters for this compound in Human Plasma (UPLC-UV Method)
| Validation Parameter | Result |
|---|---|
| Linearity Range | 206 - 6180 ng/mL[6][7] |
| Correlation Coefficient (r) | 0.999[6][7] |
| Accuracy (Mean Recovery) | >95%[6][7] |
| Precision (Within-run CV) | <4.7%[6] |
| Precision (Between-run CV) | <4.7%[6] |
| Limit of Quantitation (LOQ) | 206 ng/mL[6][7] |
| Stability | Stable during processing, analysis, and three freeze/thaw cycles.[6][7] |
Experimental Protocols
The following sections provide detailed methodologies for sample preparation, chromatographic analysis, and method validation.
Protocol 1: Extraction and Sample Preparation from Plant Material
This protocol is adapted for the extraction of this compound from the stem bark of Garcinia species.
-
Extraction:
-
Preparation of Standard Stock Solution:
-
Preparation of Working and Calibration Standards:
-
Preparation of Sample Solution:
-
Dissolve a known quantity of the dried plant extract in methanol.
-
Filter the solution through a 0.45 µm membrane filter prior to injection into the HPLC system.
-
Protocol 2: Sample Preparation from Human Plasma
This protocol is designed for the analysis of this compound in biological matrices for pharmacokinetic studies and employs a protein precipitation technique.[6][7]
-
Protein Precipitation:
-
To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
-
Centrifugation:
-
Centrifuge the sample at 12,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean vial.
-
-
Injection:
-
Inject a defined volume (e.g., 5 µL) of the supernatant into the UPLC-UV system for analysis.
-
Protocol 3: RP-HPLC Analytical Method
This protocol outlines the instrumental setup for the quantitative analysis of this compound in plant extracts.
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of 0.4% formic acid and acetonitrile (25:75 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[3]
-
Detection: UV detector (wavelength set based on the absorbance maximum of this compound, e.g., 243 nm).[3]
-
Run Time: Approximately 20 minutes.[3]
Protocol 4: Method Validation Procedure (ICH Guidelines)
The analytical method should be validated for linearity, accuracy, precision, LOD, and LOQ as per ICH guidelines.[1]
-
Linearity:
-
Inject a series of at least five concentrations of the this compound standard solution (e.g., 2.5 to 25 µg/mL).[1]
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the linearity by calculating the regression coefficient (r²), which should ideally be ≥0.999.[5]
-
-
Accuracy:
-
Precision:
-
Intra-day Precision (Repeatability): Analyze three different concentrations of the standard solution in triplicate on the same day.[1][5]
-
Inter-day Precision (Intermediate Precision): Repeat the analysis on three separate days.[1][5]
-
Express the precision as the relative standard deviation (%RSD), which should be low (e.g., <5%).[1]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
Visualizations: Workflows and Logical Diagrams
References
- 1. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 2. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. jppres.com [jppres.com]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Thin layer Chromatography: Densitometry Method for Determination of this compound in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholar.unand.ac.id [scholar.unand.ac.id]
Application Notes and Protocols for Pharmacokinetic Studies of Rubraxanthone in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic profile of Rubraxanthone in mice, based on currently available scientific literature. Detailed protocols for conducting similar studies are outlined to facilitate reproducibility and further investigation into the therapeutic potential of this natural compound.
Introduction
This compound, a xanthone compound isolated from plants such as Garcinia cowa, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This document summarizes the key pharmacokinetic parameters of this compound in mice and provides detailed experimental methodologies.
Pharmacokinetic Data of this compound in Mice
The pharmacokinetic profile of this compound has been characterized following oral administration in mice. The quantitative data from these studies are summarized in the tables below for clear comparison.
Table 1: Pharmacokinetic Parameters of this compound in Mice after a Single Oral Dose
| Parameter | Value (700 mg/kg)[1][3] | Value (750 mg/kg)[4] |
| Cmax (Maximum Plasma Concentration) | 4.267 µg/mL | Not explicitly stated in µg/mL |
| Tmax (Time to Reach Cmax) | 1.5 hours | 3 - 4 hours |
| AUC (Area Under the Curve) | 560.99 µg·h/L | 23.90 µg·h/mL |
| t1/2 (Elimination Half-life) | 6.72 hours | 6.93 hours |
| Vd/F (Apparent Volume of Distribution) | 1200.19 mL/kg | Not Reported |
| Cl/F (Apparent Total Clearance) | 1123.88 mL/h/kg | Not Reported |
Note: Differences in parameters between studies may be attributed to variations in formulation, analytical methods, and experimental conditions.
Experimental Protocols
Animal Studies
A detailed protocol for an oral pharmacokinetic study of this compound in mice is described below. This protocol is based on methodologies reported in the literature.[1][4]
a. Animal Model:
-
Species: Male Swiss albino mice (or other appropriate strain).
-
Age/Weight: 8-12 weeks old, weighing 20-30 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle.
b. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle is virgin coconut oil.[1] The concentration should be calculated to achieve the desired dose in a reasonable administration volume (e.g., 10 mL/kg).
-
Dose: A single oral dose of 700 mg/kg has been reported.[1]
-
Administration: Administer the suspension orally using a gavage needle.
c. Sample Collection:
-
Blood Sampling: Collect blood samples at predetermined time points. Suggested time points include: 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Method: Blood can be collected via the saphenous vein, tail vein, or retro-orbital sinus. Terminal blood collection can be performed via cardiac puncture.
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Storage: Store the plasma samples at -20°C or lower until analysis.
Analytical Method: UHPLC-DAD
A validated Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) method is essential for the quantification of this compound in plasma samples.[5]
a. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Internal Standard (IS): Spike the sample with a suitable internal standard (e.g., α-mangostin) to ensure accuracy and precision.[1]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation (e.g., at 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for injection into the UHPLC system.
b. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for the separation of this compound.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing a small percentage of an acidifier (e.g., 0.1% formic acid) is commonly employed.[5]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Detection Wavelength: Monitor the absorbance at the maximum wavelength of this compound (e.g., 245 nm, 320 nm, or 350 nm).
-
Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in mice.
Caption: Workflow for a pharmacokinetic study of this compound in mice.
Potential Signaling Pathways Modulated by Xanthones
Xanthones, including this compound, are known to exert their biological effects by modulating various signaling pathways. The diagram below illustrates some of the key pathways that may be affected.
Caption: Potential signaling pathways modulated by this compound.
References
Application Notes and Protocols for the Oral Administration and Bioavailability of Rubraxanthone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubraxanthone, a principal active xanthone from Garcinia cowa Roxb, has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, antimicrobial, and cholesterol-lowering effects[1][2]. Despite its therapeutic potential, the oral delivery of this compound is hampered by low bioavailability, a common challenge for many xanthone compounds. This document provides a comprehensive overview of the current understanding of this compound's oral pharmacokinetics, protocols for its evaluation, and strategies to potentially enhance its systemic exposure.
Physicochemical Properties
Pharmacokinetic Profile of Oral this compound
In vivo pharmacokinetic studies in mice have provided initial insights into the oral absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The compound is rapidly absorbed after oral administration, but systemic exposure is limited, suggesting significant first-pass metabolism in the liver and small intestine, a characteristic shared by other xanthones[1][2].
Quantitative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of this compound observed in mice following a single oral dose.
Table 1: Pharmacokinetic Parameters of this compound in Mice (700 mg/kg Oral Dose) [1][2][5]
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 4.267 | µg/mL |
| Tmax | 1.5 | h |
| AUC(0-∞) | 560.99 ± 78.16 | µg·h/mL |
| t1/2 | 6.72 ± 0.7 | h |
| Vd/F | 1200.19 | mL/kg |
| Cl/F | 1123.88 | mL/h/kg |
| Ka | 1.07 | h⁻¹ |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; Vd/F: Apparent volume of distribution; Cl/F: Apparent total clearance; Ka: Absorption rate constant.
Table 2: Pharmacokinetic Parameters of this compound in Mice (750 mg/kg Oral Dose) [6][7]
| Parameter | Value | Unit |
| Tmax | 3-4 | h |
| AUC | 23.90 | µg·h/mL |
| t1/2 | 6.93 | h |
| Ka | 0.505 | h⁻¹ |
| k | 0.10 | h⁻¹ |
k: Elimination rate constant.
Experimental Protocols
Protocol 1: In Vivo Oral Pharmacokinetic Study in Mice
This protocol is based on methodologies reported in the literature for assessing the oral pharmacokinetics of this compound[1][6].
1. Animals:
-
Male or female mice (strain to be specified, e.g., BALB/c), 8-10 weeks old.
-
Acclimatize animals for at least one week prior to the experiment with a 12h/12h light/dark cycle and ad libitum access to food and water[1].
-
The animal protocol must be approved by the institutional Animal Care and Use Committee[1].
2. Formulation Preparation:
-
Prepare a suspension of this compound in a suitable vehicle. Virgin coconut oil has been used effectively[1][2][5].
-
The concentration of the suspension should be calculated to deliver the desired dose (e.g., 700 mg/kg) in a specific volume (e.g., 10 mL/kg)[1].
3. Dosing:
-
Fast the mice overnight (approximately 12 hours) before dosing, with continued access to water.
-
Administer the this compound suspension orally via gavage.
4. Blood Sampling:
-
Collect blood samples (e.g., via retro-orbital plexus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing[1].
-
Use an anticoagulant (e.g., heparin or EDTA) in the collection tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -20°C or lower until analysis[1].
5. Bioanalytical Method (UHPLC-DAD/HPLC-UV):
-
Sample Preparation:
-
Protein precipitation is a common method. Add a precipitating agent (e.g., acetonitrile) to the plasma samples[1].
-
Include an internal standard (e.g., α-mangostin) to improve accuracy and precision[1].
-
Vortex and centrifuge the samples to pellet the precipitated proteins[1].
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions (Example): [1]
-
System: Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD).
-
Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 100 mm × 3.0 mm, 1.8 µm)[1].
-
Mobile Phase: A mixture of acetonitrile and 0.4% formic acid[1].
-
Flow Rate: To be optimized (e.g., 0.3-1.0 mL/min).
-
Detection Wavelength: To be optimized based on this compound's UV spectrum (e.g., 243 nm)[6].
-
-
Validation:
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd/F, and Cl/F from the plasma concentration-time data[1][6].
Protocol 2: In Vitro Caco-2 Permeability Assay
This is a general protocol to assess the intestinal permeability of this compound, a key determinant of oral absorption.
1. Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).
-
Seed the cells on permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.
2. Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow or [14C]-mannitol.
3. Permeability Assay:
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport (Absorption): Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the this compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
Bioavailability Challenges and Enhancement Strategies
The low oral bioavailability of this compound is attributed to its poor aqueous solubility and extensive first-pass metabolism[1][2]. Several formulation strategies can be employed to overcome these limitations for xanthones in general, and could be applicable to this compound.
Strategies to Improve Bioavailability:
-
Nanotechnology-based Formulations: Encapsulating this compound in nanocarriers such as polymeric nanoparticles, lipid-based carriers (e.g., solid lipid nanoparticles), nanoemulsions, and nanomicelles can enhance its solubility, protect it from degradation, and improve its absorption[1][5][6].
-
Chemical Modification: Techniques like glycosylation and esterification can improve the water solubility and pharmacokinetic profile of xanthones[1][5][6].
-
Complexation: Forming complexes with molecules like cyclodextrins or urea can increase the aqueous solubility of poorly soluble compounds[8].
Signaling Pathways and Biological Effects
While specific signaling cascades directly modulated by orally administered this compound are not yet fully elucidated, its biological effects provide clues to its mechanisms of action.
-
Cholesterol Reduction: In vivo studies have shown that this compound can reduce total cholesterol, triglycerides, and LDL cholesterol, potentially through the activation of the lipoprotein lipase enzyme[1][2].
-
General Xanthone Activity: Other xanthones have been shown to interact with key signaling pathways involved in gut health and inflammation, such as the aryl hydrocarbon receptor (AhR) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways[9]. Further research is needed to determine if this compound shares these mechanisms.
Visualizations
Caption: Oral bioavailability pathway of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Caption: Proposed mechanism for cholesterol reduction.
References
- 1. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 65411-01-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scholar.unand.ac.id [scholar.unand.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. Prenylated xanthones from mangosteen (Garcinia mangostana) activate the AhR and Nrf2 pathways and protect intestinal barrier integrity in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Formulation of Rubraxanthone
Introduction
Rubraxanthone is a naturally occurring xanthone compound isolated from plants of the Guttiferae family, such as Garcinia cowa and Garcinia parvifolia[1][2]. It has demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, antimicrobial, cytotoxic, and antiplatelet effects[1][3][4]. A key mechanism of its action involves the inhibition of the platelet-activating factor (PAF) receptor[2][5]. These properties make this compound a compound of significant interest for further investigation in various disease models.
A primary challenge in the preclinical development of this compound is its poor aqueous solubility, a characteristic common to many lipophilic drug candidates[1][6]. This low solubility can hinder absorption and lead to low or variable bioavailability, making it difficult to achieve therapeutic concentrations in vivo and to establish clear dose-response relationships[7][8]. Therefore, the selection of an appropriate formulation strategy is critical for the successful execution of in vivo efficacy and toxicology studies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating this compound for in vivo administration. We will cover pre-formulation considerations, common formulation strategies, and detailed experimental protocols.
Pre-formulation Data: Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the first step in developing a suitable formulation[9]. Key properties for this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₆O₆ | [5] |
| Molecular Weight | 410.46 g/mol | [5] |
| Appearance | Not specified; likely a solid | - |
| Solubility | Soluble in DMSO | [5][6] |
| Poorly soluble in water | [7][8] | |
| Storage | Short term (days-weeks): 0-4°C, dry, dark | [5][6] |
| Long term (months-years): -20°C | [5][6] | |
| Melting Point | 207-209 °C | [10] |
Formulation Strategies for Poorly Soluble Compounds
For hydrophobic compounds like this compound, several formulation strategies can be employed to enhance solubility and improve exposure in animal studies. The choice of formulation depends on the route of administration (e.g., oral, intravenous), the required dose, and the specific animal model.
-
Solutions: This is the simplest approach, often preferred for intravenous (IV) or intraperitoneal (IP) administration to ensure 100% bioavailability. Achieving a solution with a poorly soluble compound typically requires co-solvents, surfactants, or complexing agents[9][11].
-
Suspensions: A suspension consists of fine drug particles dispersed in a liquid vehicle. This is a common and practical approach for oral dosing, especially in early-stage studies[9]. Reducing the particle size (micronization or nanonization) can significantly increase the dissolution rate and subsequent absorption[7][12].
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) are highly effective. These formulations can improve absorption by utilizing lipid absorption pathways in the gut[13]. A published pharmacokinetic study successfully used a suspension of this compound in virgin coconut oil, highlighting the utility of a lipid-based vehicle[1].
The following workflow provides a general overview of the formulation development process.
Caption: Formulation development workflow.
Potential Excipients for In Vivo Formulations
The table below lists common excipients suitable for preclinical formulations, categorized by their function. It is crucial to use high-purity, well-characterized excipients and to be aware of their potential toxicities in the selected animal species[14][15].
| Excipient Category | Example Excipients | Typical Concentration (Oral) | Typical Concentration (Parenteral) | Function |
| Solubilizers / Co-solvents | Polyethylene Glycol 400 (PEG 400) | 10-50% | 10-60% | Increases drug solubility |
| Propylene Glycol (PG) | 10-40% | 10-60% | Increases drug solubility | |
| Dimethyl Sulfoxide (DMSO) | <10% | <10% | Strong organic solvent; use with caution | |
| Surfactants / Wetting Agents | Polysorbate 80 (Tween® 80) | 0.1-5% | 0.1-2% | Enhances wetting and solubilization |
| Solutol® HS 15 | 1-20% | 1-10% | Solubilizer and emulsifier | |
| Suspending / Viscosity Agents | Hydroxypropylmethylcellulose (HPMC) | 0.5-2% | N/A | Prevents particle settling in suspensions |
| Carboxymethylcellulose Sodium (Na-CMC) | 0.5-2% | N/A | Prevents particle settling in suspensions | |
| Lipid Vehicles | Virgin Coconut Oil | Up to 100% | N/A | Oily vehicle for oral suspensions/emulsions |
| Sesame Oil, Corn Oil | Up to 100% | N/A (IM) | Oily vehicle | |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10-40% | 10-40% | Forms inclusion complexes to enhance solubility |
Experimental Protocols
Safety Precaution: When handling this compound powder, use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. If the toxicity is unknown, handle it in a chemical fume hood[16].
Protocol 1: Preparation of a Co-Solvent Solution for IV/IP Administration
This protocol describes the preparation of a simple solution using a co-solvent system, suitable for parenteral dosing where the compound must be fully dissolved.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile filtered
-
PEG 400, sterile filtered
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile vials (amber or wrapped in foil for light protection)[16]
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound into a sterile vial.
-
Initial Solubilization: Add a minimal volume of DMSO to completely dissolve the this compound. For example, for a 10 mg/mL final concentration, you might start with 10% of the final volume as DMSO (e.g., 100 µL for 1 mL final volume). Vortex or sonicate gently if needed[16].
-
Adding Co-solvent: Add the required volume of PEG 400. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% Saline (v/v/v). Vortex until the solution is clear and homogenous.
-
Final Dilution: Slowly add the sterile saline or PBS dropwise while vortexing to bring the solution to the final volume. This slow addition is crucial to prevent precipitation of the drug.
-
Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use. If precipitation occurs, the formulation is not suitable at that concentration and the ratio of co-solvents may need to be optimized.
-
Sterilization (Optional): If required for the study, the final solution can be sterile-filtered through a 0.22 µm syringe filter, ensuring the filter material is compatible with the solvents used.
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is designed to create a homogenous suspension for oral administration, which is a common and practical approach for preclinical studies.
Materials:
-
This compound
-
Suspending vehicle (e.g., 0.5% HPMC w/v and 0.5% Tween 80 w/v in purified water)[12]
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
Procedure:
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding the HPMC to the water while stirring vigorously to prevent clumping. Once the HPMC is dispersed, add the Tween 80 and continue to stir until a clear, uniform solution is formed.
-
Particle Size Reduction: Place the accurately weighed this compound powder into a mortar. Add a small amount of the vehicle to form a thick, smooth paste. Triturate the paste thoroughly to break down any aggregates and ensure the particles are well-wetted[9].
-
Dispersion: Gradually add the remaining vehicle to the paste while continuing to mix.
-
Homogenization: Transfer the mixture to a beaker or vial. For a more uniform and fine suspension, use a mechanical homogenizer if available. Alternatively, stir with a magnetic stir bar for at least 30 minutes to ensure homogeneity[17].
-
Storage: Store the suspension in a tightly capped container at 2-8°C. Always re-suspend by vortexing or stirring vigorously before each dose administration to ensure uniform dosing.
Protocol 3: Preparation of an Oil-in-Water (O/W) Emulsion for Oral Gavage
This method is based on the successful use of an oil vehicle in a previous study and is suitable for lipophilic compounds[1]. The dry gum method is a standard technique for preparing emulsions.
Materials:
-
This compound
-
Oil (e.g., Virgin Coconut Oil, Sesame Oil)
-
Emulsifying agent (e.g., Acacia gum powder)
-
Purified Water
-
Mortar and pestle (dry)
-
Graduated cylinders
Procedure:
-
Primary Emulsion (Dry Gum Method): The classic ratio for a primary emulsion is 4 parts oil, 2 parts water, and 1 part gum (4:2:1).
-
Accurately weigh the acacia gum and place it in a dry mortar.
-
Dissolve or suspend the weighed this compound in the oil.
-
Add the oil-drug mixture to the acacia gum in the mortar. Triturate with rapid, light strokes until the powder is evenly distributed.
-
Add the required volume of water (2 parts) all at once and triturate vigorously and continuously until a clicking sound is heard and the mixture becomes a thick, white, primary emulsion[18].
-
-
Final Volume Adjustment: Once the primary emulsion is formed, slowly add the remaining water in small portions with constant trituration to reach the final desired volume and concentration.
-
Homogenization: For a finer and more stable emulsion, the preparation can be passed through a hand homogenizer[19].
-
Storage: Store in a sealed container. Emulsions should be shaken well before use to ensure homogeneity.
Formulation Characterization
Once prepared, formulations should be characterized to ensure they are suitable for in vivo use.
| Parameter | Method | Acceptance Criteria | Purpose |
| Visual Inspection | Macroscopic and microscopic observation | Free of large aggregates, foreign matter. Homogenous appearance. | To check for drug precipitation, phase separation, or contamination. |
| pH Measurement | Calibrated pH meter | Should be within a physiologically tolerable range (typically pH 4-8 for oral, ~7.4 for IV). | To ensure the formulation is not irritating to tissues. |
| Particle Size Analysis | Light Scattering or Microscopy | For suspensions/emulsions, particles should ideally be in the low micron or sub-micron range. For IV solutions, no particles should be visible. | Particle size affects dissolution rate, absorption, and safety (risk of embolism for IV)[20]. |
| Stability | Visual inspection, pH, and particle size analysis over time at specified storage conditions (e.g., 4°C and 25°C) | No significant changes in physical appearance, pH, or particle size over the intended period of use[21]. | To ensure the formulation remains consistent and safe throughout the duration of the study. |
Published In Vivo Pharmacokinetic Data
A single-dose oral pharmacokinetic study of this compound has been conducted in mice. The data provides a valuable reference for planning future studies[1].
| Parameter | Value (Mean) | Animal Model | Dose & Formulation |
| Cmax (Peak Plasma Concentration) | 4.267 µg/mL | Mice | 700 mg/kg, oral suspension in virgin coconut oil |
| Tmax (Time to Peak Concentration) | 1.5 h | Mice | 700 mg/kg, oral suspension in virgin coconut oil |
| AUC₀-∞ (Area Under the Curve) | 560.99 µg·h/L | Mice | 700 mg/kg, oral suspension in virgin coconut oil |
| T₁/₂ (Elimination Half-life) | 6.72 h | Mice | 700 mg/kg, oral suspension in virgin coconut oil |
| Vd/F (Apparent Volume of Distribution) | 1200.19 mL/kg | Mice | 700 mg/kg, oral suspension in virgin coconut oil |
| Cl/F (Apparent Clearance) | 1123.88 mL/h/kg | Mice | 700 mg/kg, oral suspension in virgin coconut oil |
Known Signaling Pathways and Biological Synthesis
Understanding the molecular targets and synthesis of this compound can provide context for in vivo study design.
Biosynthesis: this compound, like other xanthones, is synthesized in plants via the Shikimate pathway, which produces aromatic amino acids like L-phenylalanine that serve as precursors[3][22].
References
- 1. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated xanthone and this compound with Antiplatelet aggregation activity in human whole blood isolated from Garcinia griffithii. : Oriental Journal of Chemistry [orientjchem.org]
- 5. medkoo.com [medkoo.com]
- 6. This compound | 65411-01-0 | Benchchem [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.box [2024.sci-hub.box]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. emulatebio.com [emulatebio.com]
- 17. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 18. Methods of Preparation of Emulsions | Pharmaguideline [pharmaguideline.com]
- 19. Emulsions: Preparation & Stabilization: Labs | Pharmlabs [pharmlabs.unc.edu]
- 20. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - US [thermofisher.com]
- 21. bpng.co.uk [bpng.co.uk]
- 22. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Rubraxanthone instability in cell culture media
Welcome to the technical support center for Rubraxanthone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a natural xanthone compound with a range of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory properties.[1] It is a lipophilic molecule, meaning it dissolves in fats, oils, and non-polar solvents.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a solid powder at -20°C for months to years, or at 0-4°C for short-term storage (days to weeks), kept dry and in the dark.[1] Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for one month. It is advisable to avoid repeated freeze-thaw cycles.
Q3: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments. What could be the cause?
Decreased activity of this compound is likely due to its instability in aqueous cell culture media. As a polyphenolic compound, its stability can be affected by several factors in the culture environment, including pH, light, temperature, and the presence of oxidizing agents. The compound may be degrading, leading to a lower effective concentration.
Q4: I am seeing precipitation when I add my this compound stock solution to the cell culture medium. How can I prevent this?
Precipitation occurs when the lipophilic this compound comes out of solution in the aqueous culture medium. To prevent this, ensure a stepwise dilution of the DMSO stock solution into the medium while gently mixing. It is also crucial to keep the final concentration of DMSO in the culture medium below 0.5% to avoid both precipitation and cytotoxicity to the cells.[2] Preparing a more dilute stock solution in DMSO may also help.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound in cell culture.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in cell culture medium. | - Prepare fresh working solutions of this compound for each experiment from a frozen DMSO stock. - Minimize the exposure of the media containing this compound to light and elevated temperatures. - Consider the pH of your culture medium, as pH can influence the stability of phenolic compounds. |
| Precipitation of this compound in culture medium | Low aqueous solubility of the lipophilic compound. | - Ensure the final DMSO concentration is below 0.5%. - Perform a serial dilution of the DMSO stock into the medium rather than adding it all at once. - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. - Visually inspect the medium for any signs of precipitation after adding the compound. |
| Observed cytotoxicity at expected non-toxic doses | - Contamination of the stock solution. - High final DMSO concentration. - Degradation of this compound into toxic byproducts. | - Filter-sterilize the DMSO stock solution using a 0.22 µm syringe filter compatible with organic solvents. - Perform a dose-response curve for DMSO alone on your cell line to determine its toxicity profile. - If instability is suspected, perform a time-course experiment to see if toxicity increases with incubation time. |
| Loss of this compound activity in stored media | Instability of the compound in aqueous solution over time. | - Avoid storing pre-mixed media containing this compound. Add the compound to the media immediately before treating the cells. - If media with this compound must be stored, even for a short period, protect it from light and store it at 4°C. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a sterile, high-concentration stock solution of this compound in DMSO and dilute it to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
0.22 µm sterile syringe filter (PTFE or other DMSO-compatible membrane)
Procedure:
-
Prepare a Clean Workspace: Perform all steps under sterile conditions in a laminar flow hood or biosafety cabinet.
-
Prepare DMSO Stock Solution:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to completely dissolve the powder.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
-
Storage of Stock Solution: Aliquot the sterile stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C.
-
Preparation of Working Solution:
-
Thaw an aliquot of the DMSO stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution into the pre-warmed medium to reach the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first make an intermediate dilution in the medium.
-
Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.
-
Gently mix the medium after adding the this compound solution.
-
Use the working solution immediately.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media via HPLC
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
This compound
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Sterile incubator (37°C, 5% CO2)
-
Sterile centrifuge tubes
Procedure:
-
Prepare this compound-containing Medium: Prepare a working solution of this compound in the cell culture medium at the desired experimental concentration (e.g., 10 µM).
-
Incubation: Place the tube of this compound-containing medium in a sterile incubator at 37°C with 5% CO2.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Sample Preparation:
-
For each time point, mix the collected medium with an equal volume of cold methanol to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use an isocratic mobile phase, for example, a mixture of 0.4% formic acid in water and methanol (e.g., 15:85 v/v), at a flow rate of 1 ml/minute.[3][4]
-
Set the UV detector to the maximum absorbance wavelength of this compound (approximately 243 nm).[3][4]
-
Inject the prepared samples from each time point.
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the peak area against time to determine the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for addressing this compound instability issues.
Caption: this compound's potential modulation of the Nrf2 antioxidant pathway.
Caption: Potential inhibitory effects of this compound on NF-κB and PI3K/Akt signaling.
References
Technical Support Center: Enhancing Rubraxanthone Delivery
Welcome to the technical support center for Rubraxanthone delivery systems. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when working with this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding this compound's properties and formulation strategies.
1.1. Core Properties of this compound
Q: What is this compound and what are its key therapeutic properties? A: this compound is a xanthone compound, often isolated from plants of the Guttiferae family, such as Garcinia cowa.[1][2] It is recognized for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, antiplatelet, and cytotoxic (anticancer) properties.[1][2] Its potential as an anticancer agent has been demonstrated against various cell lines.[3]
Q: What is the primary challenge in delivering this compound to target cells? A: The main obstacle is its poor aqueous solubility.[3] Like many hydrophobic drugs, this compound's low solubility limits its absorption and bioavailability, which can reduce its therapeutic efficacy when administered conventionally.[4][5] This necessitates the use of advanced drug delivery systems to improve its solubility and transport to target tissues.[1]
Q: What are the storage and stability recommendations for this compound? A: For short-term storage (days to weeks), this compound should be kept dry, dark, and at 0-4°C. For long-term storage (months to years), a temperature of -20°C is recommended.[6] It is soluble in DMSO for creating stock solutions.[6] Formulations should be protected from high temperatures, moisture, and light, which can cause degradation.[7][8]
1.2. Formulation Strategies
Q: Why are nanoparticles considered a good delivery system for this compound? A: Nanoparticles are a promising strategy for delivering hydrophobic drugs like this compound for several reasons. They can encapsulate the drug within a polymeric or lipid core, which increases its solubility and stability in aqueous environments.[9][10] Furthermore, nanoparticles can be engineered for controlled and sustained drug release, and their surfaces can be modified to actively target specific cells or tissues, thereby enhancing efficacy and minimizing side effects.[11][12]
Q: What types of nanoformulations are suitable for this compound? A: Several nanotechnology-based systems are suitable for hydrophobic compounds like this compound and other xanthones. These include:
-
Polymeric Micelles: These self-assembling core-shell structures are excellent for solubilizing hydrophobic drugs in their core.[13]
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[10] They are biocompatible and can be modified for targeted delivery.[14]
-
Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes (20-200 nm) that increase the surface area for drug absorption and can improve bioavailability.[4]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature, offering good stability and controlled release.[10]
Q: How do I choose the best formulation strategy for my experiment? A: The choice depends on your specific research goals, including the route of administration, the target cell type, and the desired release profile. For oral delivery, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can significantly enhance absorption.[15] For intravenous administration aimed at cancer therapy, long-circulating systems like PEGylated liposomes or polymeric micelles are often preferred to leverage the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting.[16]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and evaluation of this compound delivery systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading / Encapsulation Efficiency | 1. Poor affinity between this compound and the nanoparticle core material. 2. Suboptimal drug-to-polymer/lipid ratio. 3. Inefficient formulation method or improper solvent selection.[17][18] 4. Drug leakage during the formulation process. | 1. Select polymers/lipids with higher hydrophobicity or π-π stacking potential to better interact with this compound's aromatic structure.[19] 2. Optimize the feed ratio of drug to carrier material; create a titration curve to find the optimal loading concentration. 3. For polymeric micelles, the cosolvent evaporation method often yields higher loading than dialysis.[17] Ensure the drug is fully soluble in the selected organic solvent.[18] 4. Optimize the evaporation rate or dialysis time to prevent premature drug precipitation. |
| Nanoparticle Aggregation | 1. Nanoparticle concentration is too high.[20] 2. Incorrect pH of the buffer, leading to loss of surface charge and stability.[20] 3. Insufficient amount of stabilizer (e.g., PEG, surfactants). | 1. Work with concentrations recommended for your specific nanoparticle type or perform a dilution series to find a stable concentration.[20] 2. Measure the zeta potential of your formulation. Adjust the buffer pH to ensure a sufficiently high positive or negative zeta potential for electrostatic repulsion. 3. Increase the concentration of the stabilizing agent or use a more effective one, such as Poloxamer 188.[21] Use a sonicator to disperse aggregates before analysis.[20] |
| High Polydispersity Index (PDI) / Inconsistent Particle Size | 1. Uncontrolled nanoprecipitation or emulsification process. 2. Instability of the formulation over time (Ostwald ripening or aggregation). | 1. Ensure controlled and rapid mixing during nanoprecipitation. For emulsion-based methods, optimize homogenization or sonication time and power. 2. Add stabilizers like cholesterol to liposomes to increase membrane rigidity.[14] For polymeric systems, ensure the polymer's molecular weight is uniform. Lyophilize the formulation with cryoprotectants (e.g., trehalose, β-cyclodextrins) for long-term storage.[17] |
| Initial Burst Release of this compound | 1. A significant portion of the drug is adsorbed to the nanoparticle surface rather than encapsulated. 2. High diffusion rate of the drug from the nanoparticle core. | 1. Purify the nanoparticle suspension after formulation by dialysis or centrifugation to remove unencapsulated and surface-adsorbed drug. 2. Use a polymer with a higher glass transition temperature (Tg) or increase the core's hydrophobicity to slow drug diffusion. For liposomes, use lipids with a higher phase transition temperature (Tm) or add cholesterol. |
| Low Cellular Uptake in In Vitro Assays | 1. Unfavorable particle size or surface charge for endocytosis. 2. Nanoparticle instability in cell culture medium. 3. Incorrect assay method or detection limits. | 1. Aim for particle sizes between 50-200 nm, as this range is often optimal for cellular uptake. A slightly positive surface charge can enhance interaction with negatively charged cell membranes, but may also increase toxicity. 2. Test the stability of your nanoparticles in the cell culture medium over the experiment's duration by monitoring size and PDI. Protein corona formation can alter nanoparticle properties. 3. Use a highly sensitive, label-free method like MALDI-TOF mass spectrometry to quantify intracellular drug concentration.[22] Ensure cells are not over-confluent and are in a healthy state. |
| Formulation Instability During Storage | 1. Chemical degradation of this compound (e.g., oxidation, hydrolysis).[7] 2. Physical instability of the nanoparticle (e.g., aggregation, drug leakage).[23] 3. Microbial contamination. | 1. Protect the formulation from light and oxygen by using amber vials and purging with nitrogen.[7] Consider adding antioxidants to the formulation.[8] 2. Lyophilization (freeze-drying) is a common method to improve long-term stability.[24] Select appropriate cryoprotectants to prevent damage during freezing. 3. Prepare formulations under sterile conditions and consider adding a preservative if appropriate for the intended application. |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related delivery systems to serve as a baseline for experimental design.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Chemical Formula | C24H26O6 | [6] |
| Molecular Weight | 410.46 g/mol | [6] |
| Solubility | Soluble in DMSO | [6] |
| Melting Point | 207-209 °C | [3] |
| Peak Plasma Conc. (Cmax) | 4.267 µg/mL (in mice, 700 mg/kg oral dose) | [1] |
| Time to Peak (Tmax) | 1.5 hours | [1] |
| Terminal Half-life (T1/2) | 6.72 hours | [1] |
| Volume of Distribution (Vd/F) | 1200.19 mL/kg | [1] |
Table 2: Comparative Data on Xanthone Nanoformulations (Data from α-mangostin, a structurally similar xanthone, is included for comparative purposes)
| Formulation Type | Drug | Carrier | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |
| Polymeric Nanoparticles | α-mangostin | Chitosan-kappa carrageenan | 200-400 | High (not specified) | Increased cytotoxicity in MCF-7 cells compared to free drug. | [10] |
| Nanomicelles | α-mangostin | - | - | - | Increased solubility by over 10,000-fold. | [21][25] |
| Liposome Gel | Xanthone Extract | Phospholipids | - | - | Higher skin penetration (35.33 µg/cm²/hr) compared to non-liposome gel (8.39 µg/cm²/hr). | [26] |
| Polymeric Micelles | Dexamethasone | PEG-poly(vinylpyridine) | - | ~19% (max) | Cosolvent evaporation was the most effective loading method. | [17] |
| Polymeric Micelles | Laquinimod | TPGS | 34.6 ± 0.8 | 89.3 ± 1.0% | Enhanced drug solubility to 500 µg/mL. | [27] |
Section 4: Experimental Protocols & Visualizations
This section provides detailed methodologies for key experiments and visual workflows to guide your research.
4.1. Protocol: Preparation of this compound-Loaded Polymeric Micelles (Solvent Evaporation Method)
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into polymeric micelles.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-PLA, PEG-PCL)
-
Organic solvent (e.g., acetone, acetonitrile, THF). Must be miscible with water and able to dissolve both the drug and polymer.[18]
-
Deionized water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Syringe filter (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh and dissolve a specific amount of this compound and the block copolymer in the chosen organic solvent. A typical starting drug:polymer ratio might be 1:10 (w/w).
-
Organic Phase Addition: Add the organic solution dropwise into a larger volume of deionized water or PBS while stirring vigorously. The rapid change in solvent polarity will cause the hydrophobic blocks of the copolymer to collapse and self-assemble into micelles, entrapping the drug.[9]
-
Solvent Evaporation: Transfer the resulting milky or translucent suspension to a round-bottom flask. Use a rotary evaporator under reduced pressure to slowly remove the organic solvent. The temperature should be set appropriately for the chosen solvent (e.g., ~40°C for acetone).[18]
-
Purification: After the organic solvent is completely removed, the aqueous suspension of micelles can be purified to remove any unencapsulated drug. This can be done by dialysis against deionized water for 24-48 hours using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) or by centrifugation followed by resuspension of the pellet.
-
Sterilization and Characterization: For cell-based experiments, sterilize the final formulation by passing it through a 0.22 µm syringe filter. Characterize the micelles for particle size, PDI, zeta potential (using Dynamic Light Scattering), and drug loading content (using HPLC or UV-Vis spectroscopy after dissolving the micelles in a suitable solvent).
4.2. Protocol: Cellular Uptake Assay
This protocol outlines a general procedure to quantify the amount of this compound delivered into target cells by a nanoformulation.
Materials:
-
Target cell line (e.g., cancer cell line relevant to this compound's activity)
-
Complete cell culture medium
-
This compound-loaded nanoformulation and empty (placebo) nanoparticles
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Quantification instrument (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in approximately 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing the this compound formulation at the desired concentration. Include controls such as untreated cells, cells treated with free this compound, and cells treated with empty nanoparticles.
-
Incubation: Incubate the cells for a predetermined period (e.g., 2, 4, 8, or 24 hours) at 37°C in a CO₂ incubator. The incubation time should be optimized based on the expected uptake kinetics.[28]
-
Washing: After incubation, remove the treatment medium and wash the cells thoroughly with ice-cold PBS (at least 3 times) to remove any nanoparticles or drug adsorbed to the cell surface.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice for 15-30 minutes to lyse the cells and release the intracellular contents.
-
Sample Preparation: Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris. Collect the supernatant, which contains the intracellular this compound.
-
Quantification: Quantify the concentration of this compound in the cell lysate using a validated analytical method such as HPLC or LC-MS/MS.[22] Normalize the amount of drug to the total protein content in the lysate (determined by a BCA or Bradford assay) to account for variations in cell number.
4.3. Diagrams and Workflows
The following diagrams visualize key processes and relationships in this compound delivery research.
Caption: A stepwise workflow for developing and evaluating a this compound nanoformulation.
Caption: A logical flowchart for troubleshooting low drug encapsulation efficiency.
Caption: A simplified diagram of potential this compound anticancer mechanisms.
References
- 1. Single dose oral pharmacokinetic profile this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. jocpr.com [jocpr.com]
- 6. medkoo.com [medkoo.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. stenvironment.org [stenvironment.org]
- 9. worldscientific.com [worldscientific.com]
- 10. Nanoformulations of α-Mangostin for Cancer Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 13. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming limitations in nanoparticle drug delivery: triggered, intravascular release to improve drug penetration into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pjps.pk [pjps.pk]
- 19. researchgate.net [researchgate.net]
- 20. hiyka.com [hiyka.com]
- 21. researchgate.net [researchgate.net]
- 22. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stability and pre-formulation development of a plant-produced anthrax vaccine candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nanoparticle Drug Delivery Systems for α-Mangostin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scholar.ui.ac.id [scholar.ui.ac.id]
- 27. mdpi.com [mdpi.com]
- 28. dovepress.com [dovepress.com]
Technical Support Center: Spectroscopic Analysis of Rubraxanthone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubraxanthone. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical spectroscopic methods used for the analysis of this compound?
A1: this compound is most commonly analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD). Other spectroscopic techniques employed for structural elucidation and characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS). While less common for routine quantitative analysis, standalone UV-Vis and fluorescence spectroscopy can also be utilized.
Q2: What is the maximum UV absorbance wavelength (λmax) for this compound?
A2: The maximum UV absorbance for this compound is consistently reported to be around 243 nm.[1] This wavelength is typically used for detection in HPLC-UV analysis.
Q3: What are the general solubility characteristics of this compound for spectroscopic analysis?
A3: this compound, like many xanthones, is generally soluble in organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO). For HPLC analysis, mobile phases often consist of mixtures of acetonitrile or methanol with water, sometimes with the addition of acids like formic acid to improve peak shape.
Q4: Are there known stability issues with this compound during spectroscopic analysis?
A4: While specific degradation pathways under all spectroscopic conditions are not extensively documented, xanthones can be sensitive to light and high temperatures. It is advisable to protect solutions from direct light and avoid prolonged exposure to harsh conditions. For HPLC analysis, this compound has been shown to be stable in plasma samples when stored at ambient temperature for 24 hours.
Troubleshooting Guides
UV-Vis Spectroscopy
Q1: My UV-Vis spectrum of a this compound sample shows a distorted or noisy baseline. What could be the cause?
A1: A distorted or noisy baseline in UV-Vis spectroscopy can be caused by several factors:
-
Particulate Matter: Suspended particles in the sample can cause light scattering, leading to a sloping or noisy baseline.
-
Dirty Cuvette: Fingerprints, smudges, or residual sample on the cuvette walls can interfere with the light path.
-
Solvent Absorption: The solvent used may absorb at the analysis wavelength.
-
Instrument Instability: Fluctuations in the lamp output or detector can also contribute to baseline noise.
Troubleshooting Steps:
-
Filter the sample: Use a syringe filter (e.g., 0.45 µm) to remove any particulate matter.
-
Clean the cuvette: Thoroughly clean the cuvette with an appropriate solvent and wipe the optical surfaces with a lint-free cloth.
-
Run a solvent blank: Acquire a spectrum of the solvent alone to check for any interfering absorbance.
-
Allow the instrument to warm up: Ensure the spectrophotometer has had sufficient time to stabilize as per the manufacturer's instructions.
Q2: The absorbance reading of my this compound standard is not linear with concentration. What should I do?
A2: Non-linearity in the Beer-Lambert plot can arise from:
-
High Concentration: At high concentrations, intermolecular interactions can alter the molar absorptivity.
-
Stray Light: This is light reaching the detector that is outside the selected wavelength band and can cause negative deviations at high absorbances.[2]
-
Chemical Equilibria: Changes in pH or solvent composition could potentially shift equilibria involving this compound, affecting its absorbance.
Troubleshooting Steps:
-
Dilute the sample: Prepare a series of dilutions to find a concentration range where linearity is observed.
-
Check instrument parameters: Ensure the slit width is appropriate for the analysis.
-
Verify solvent and pH: Use the same solvent and ensure consistent pH for all standards and samples.
Fluorescence Spectroscopy
Q1: I am not detecting a strong fluorescence signal from my this compound sample. Is this expected?
A1: The xanthone scaffold, in general, has a very low fluorescence quantum yield in most organic solvents, meaning it is not a strong fluorophore under these conditions.[3][4] However, the fluorescence of xanthones can be significantly enhanced in water.[3][4]
Troubleshooting Steps:
-
Optimize Solvent: If possible, investigate the fluorescence of this compound in aqueous-organic mixtures to see if the signal can be enhanced.
-
Check Instrument Settings: Ensure the excitation wavelength is set near the absorbance maximum (around 243 nm) and the emission is being scanned over an appropriate range. Increase detector gain or slit widths if necessary, but be mindful of increasing noise.
-
Increase Concentration: A low concentration may be below the detection limit of the instrument.
Q2: My fluorescence emission spectrum shows a broad, featureless signal or unexpected peaks. What could be the cause of this interference?
A2: Common interferences in fluorescence spectroscopy include:
-
Autofluorescence: The solvent, buffer components, or impurities in the sample may be fluorescent themselves.
-
Raman Scattering: A peak from the solvent's Raman scattering may be visible, especially with dilute samples. This peak's wavelength will shift as the excitation wavelength is changed.[5]
-
Inner Filter Effect: At high concentrations, the sample can absorb a significant portion of the excitation or emission light, leading to a distorted spectrum and non-linear response.[6]
Troubleshooting Steps:
-
Run a Blank: Measure the fluorescence of the solvent and any other matrix components to identify background signals.
-
Change Excitation Wavelength: If a peak shifts with the excitation wavelength, it is likely a Raman peak.[5]
-
Dilute the Sample: To check for the inner filter effect, dilute the sample and see if the spectral shape changes and if the intensity scales linearly.
NMR Spectroscopy
Q1: The peaks in my ¹H-NMR spectrum of this compound are broad.
A1: Peak broadening in NMR can be caused by:
-
Poor Shimming: An inhomogeneous magnetic field across the sample volume is a common cause of broad peaks.
-
Sample Concentration: Very high concentrations can lead to increased viscosity and peak broadening.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Chemical Exchange: Exchangeable protons (like hydroxyl groups) can sometimes appear as broad signals.
Troubleshooting Steps:
-
Re-shim the Spectrometer: Carefully shim the magnetic field using the instrument's shimming routines.
-
Adjust Concentration: If the sample is highly concentrated, dilute it.
-
Filter the Sample: If paramagnetic impurities are suspected, filtering the sample through a small plug of Celite or silica may help.
-
D₂O Exchange: To identify exchangeable -OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad hydroxyl peaks should disappear or decrease in intensity.[7]
Q2: I am having trouble assigning the aromatic protons in the ¹H-NMR spectrum due to overlapping signals.
A2: The aromatic region of xanthone spectra can be complex. Troubleshooting Steps:
-
Use a Different Solvent: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons differently, potentially resolving overlapping signals.[7]
-
Higher Field Strength: If available, use a spectrometer with a higher magnetic field strength (e.g., 500 MHz vs. 300 MHz) to increase signal dispersion.
-
2D NMR Experiments: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify coupled protons and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their attached carbons.
Mass Spectrometry
Q1: The signal intensity of this compound in my LC-MS analysis is lower than expected or varies between samples. What could be the issue?
A1: This is a classic sign of matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.[8][9] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[8]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the HPLC gradient to better separate this compound from interfering matrix components.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components prior to analysis.[10]
-
Use an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard. If this is not available, a structurally similar compound can be used.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[8]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[8]
Quantitative Data Summary
The following tables summarize quantitative data from validated HPLC methods for this compound analysis found in the literature.
Table 1: Linearity and Detection Limits for this compound Analysis
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| HPLC-UV | 2.5 - 25 | 0.999 | 0.47 | 1.56 | [11] |
| UHPLC-DAD | 0.128 - 5 | > 0.99 | - | 0.128 | |
| RP-HPLC | - | 0.998 | 1.119 | 3.731 | [12] |
Table 2: Precision and Accuracy of this compound Quantification
| Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| HPLC-UV | ≤ 1.58 | ≤ 3.20 | 102.18 | [11] |
| UHPLC-DAD | 2.3 - 7.5 | 3.5 - 7.5 | 59.46 - 95.74 |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC-UV Analysis of this compound from Plant Material
-
Extraction:
-
Accurately weigh the powdered plant material (e.g., stem bark).
-
Extract the material with a suitable solvent (e.g., methanol or an ethyl acetate/methanol mixture) using a method such as maceration, sonication, or Soxhlet extraction.
-
Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the crude extract.
-
Dissolve the extract in the mobile phase or a compatible solvent (e.g., methanol).
-
Use a volumetric flask to achieve a precise final concentration.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Protocol 2: General HPLC-UV Method for this compound Quantification
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: A reversed-phase C18 column is typically used (e.g., Shim-pack VP-ODS, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water. The aqueous phase is often acidified with 0.4% formic acid. A common composition is acetonitrile and 0.4% formic acid in water (75:25 v/v).[11]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: 243 nm.[1]
-
Injection Volume: 20 µL.
-
Quantification: Create a calibration curve by injecting known concentrations of a pure this compound standard. Determine the concentration in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Experimental workflow for spectroscopic analysis of this compound.
Caption: Troubleshooting logic for common spectroscopic interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 3. On the unusual fluorescence properties of xanthone in water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Fluorescence Spectra - Troubleshooting | Fluorescence Spectroscopy [edinst.com]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. welch-us.com [welch-us.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 12. phcogj.com [phcogj.com]
Technical Support Center: Managing Batch-to-Batch Variability of Rubraxanthone Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubraxanthone extracts. Our goal is to help you manage the inherent batch-to-batch variability of these natural extracts and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity (e.g., anticancer, anti-inflammatory) of different batches of our this compound extract, even though we use the same extraction protocol. What could be the cause?
A1: Batch-to-batch variability is a common challenge with botanical extracts. The primary reasons for this inconsistency in this compound extracts include:
-
Natural Variation in the Raw Material: The concentration of this compound and other bioactive compounds in the source plant, Garcinia cowa, can fluctuate based on geographical location, climate, harvest time, and post-harvest storage conditions.
-
Extraction Process Nuances: Minor, often unmonitored, variations in the extraction process (e.g., exact solvent polarity, temperature, extraction time) can significantly impact the chemical profile of the final extract.
-
Presence of Synergistic or Antagonistic Compounds: The overall biological effect of an extract is often not due to a single compound but the complex interplay of multiple constituents. The relative concentrations of these compounds can vary between batches, leading to different biological outcomes.
Q2: Our this compound extract shows poor solubility in aqueous media for our cell-based assays. How can we improve its solubility?
A2: this compound, being a xanthone, has low water solubility. Here are several techniques to enhance its solubility for in vitro experiments:
-
Co-solvents: Use of organic solvents like DMSO, ethanol, or methanol to prepare a concentrated stock solution, which is then diluted in the aqueous assay medium. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent.
-
Use of Surfactants: Non-ionic surfactants can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.
-
Complexation: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
-
Solid Dispersion: For formulation development, creating a solid dispersion of the extract in a hydrophilic carrier can improve its dissolution rate.
-
Nanonization: Reducing the particle size of the extract to the nanometer range can increase its surface area and, consequently, its solubility and dissolution rate.
Q3: We are seeing unexpected cytotoxicity in our cell-based assays, even at low concentrations of the this compound extract. What could be the reason?
A3: Unforeseen cytotoxicity from natural product extracts can stem from several factors:
-
Presence of Cytotoxic Minor Components: The extract may contain other compounds besides this compound that are cytotoxic to your specific cell line. The concentration of these compounds can vary between batches.
-
Pan-Assay Interference Compounds (PAINS): Some natural products can interfere with assay readouts through non-specific mechanisms, such as aggregation, redox activity, or membrane disruption, which can be misinterpreted as specific cytotoxicity.
-
Solvent Toxicity: If using a co-solvent like DMSO, ensure the final concentration in your assay is well below the toxic threshold for your cells (typically <0.5%).
Q4: How can we standardize our this compound extracts to ensure more consistent results across experiments?
A4: Standardization is key to managing batch-to-batch variability. A multi-pronged approach is recommended:
-
Chemical Fingerprinting: Instead of relying on a single marker compound, utilize chromatographic techniques like HPLC or HPTLC to generate a chemical fingerprint of each batch. This provides a more holistic view of the extract's composition.
-
Quantitative Analysis of Marker Compounds: Quantify the concentration of this compound and potentially other major xanthones in each batch. Establish an acceptable concentration range for an extract to be considered "standardized."
-
Bioassay-Guided Standardization: In addition to chemical analysis, assess the biological activity of each batch using a sensitive and reproducible in vitro assay. This ensures that the chemical composition correlates with the desired biological effect.
Troubleshooting Guides
Issue 1: Inconsistent Bioactivity Between Batches
| Potential Cause | Troubleshooting Steps |
| Variation in this compound Content | 1. Perform quantitative analysis (HPLC/HPTLC) of this compound in each batch. 2. Normalize the extract concentration in your assays based on the this compound content. |
| Differences in the Overall Chemical Profile | 1. Generate a chemical fingerprint for each batch using HPLC or LC-MS. 2. Use multivariate data analysis to compare the fingerprints and identify significant differences. |
| Presence of Interfering Compounds | 1. Conduct counter-screens to identify non-specific activity. 2. Consider further fractionation of the extract to isolate the active components. |
Issue 2: Poor Solubility in Aqueous Assay Media
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Nature of this compound | 1. Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO). 2. Investigate the use of solubility enhancers like cyclodextrins or non-ionic surfactants. |
| Precipitation Upon Dilution | 1. Observe the solution for any precipitation after dilution in the final assay medium. 2. If precipitation occurs, consider lowering the final concentration or using a different solubilization method. |
Experimental Protocols
Protocol 1: Extraction of this compound from Garcinia cowa Stem Bark
This protocol is based on soxhlet extraction, a common method for obtaining xanthone-rich extracts.
Materials:
-
Dried and powdered stem bark of Garcinia cowa
-
n-hexane
-
Ethyl acetate
-
Soxhlet apparatus
-
Rotary evaporator
Methodology:
-
Weigh 100 g of the fine powder of G. cowa stem bark.
-
Defat the powdered bark with n-hexane using the Soxhlet apparatus until the solvent runs clear. This step removes non-polar compounds.
-
Discard the n-hexane and air-dry the defatted plant material.
-
Extract the defatted powder with ethyl acetate using the Soxhlet apparatus until the solvent becomes less colored.
-
Concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to obtain the crude this compound-rich extract.
-
Store the dried extract at 4°C in a desiccator.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for determining the concentration of this compound in an extract.[1][2][3][4]
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 5 µm particle size)
-
This compound standard
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
0.45 µm membrane filters
Methodology:
-
Preparation of Mobile Phase: Prepare the mobile phase by mixing 0.4% formic acid in water and methanol in a ratio of 12:88 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution. Prepare a series of dilutions to create a calibration curve (e.g., 1-10 µg/mL).
-
Preparation of Sample Solution: Accurately weigh the dried this compound extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: 0.4% formic acid: methanol (12:88)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 243 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in the sample.
Data Presentation
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1.01 – 10.1 µg/mL |
| Correlation Coefficient (r) | 0.999 |
| Limit of Detection (LOD) | 0.239 µg/mL |
| Limit of Quantification (LOQ) | 0.795 µg/mL |
This data is compiled from published methods and serves as a reference. Actual values may vary depending on the specific instrumentation and conditions.
Visualizations
Caption: Troubleshooting workflow for inconsistent biological activity.
Caption: Hypothetical signaling pathway inhibited by a xanthone.
Caption: General experimental workflow for this compound extract analysis.
References
improving the precision of Rubraxanthone quantification methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the precision of Rubraxanthone quantification methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for this compound quantification?
A1: The most common methods for this compound quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV), and High-Performance Thin-Layer Chromatography (HPTLC). These methods offer good linearity, precision, and accuracy for determining this compound concentrations in various samples, including plant extracts and biological matrices.
Q2: What are the typical sources of imprecision in this compound quantification?
A2: Imprecision in this compound quantification can arise from several sources, including:
-
Sample Preparation: Incomplete extraction, sample loss during cleanup, and the presence of interfering substances from the matrix.
-
Chromatographic Conditions: Fluctuations in mobile phase composition, flow rate, and column temperature.
-
Instrumental Factors: Detector noise, baseline drift, and inconsistent injection volumes.
-
Standard Preparation: Inaccurate weighing or dilution of reference standards.
-
Compound Stability: Degradation of this compound during sample storage or analysis.
Q3: How can I minimize matrix effects when quantifying this compound in biological samples like plasma?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry-based methods or co-elution issues in UV-based methods, are a significant challenge.[1] To minimize these effects:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects in LC-MS analysis.
-
Chromatographic Separation: Ensure baseline separation of this compound from co-eluting matrix components by optimizing the mobile phase and gradient.
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples.
-
Standard Addition: This method can be used to correct for matrix effects by adding known amounts of the standard to the sample.[1]
Q4: What are the key stability considerations for this compound during analysis?
A4: this compound, like other prenylated xanthones, can be susceptible to degradation under certain conditions. Key considerations include:
-
Light Sensitivity: Protect standard solutions and samples from direct light to prevent photodegradation.
-
pH Stability: The stability of xanthones can be pH-dependent. It is advisable to control the pH of the mobile phase and sample solutions.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Conduct freeze-thaw stability tests to assess degradation upon repeated freezing and thawing cycles.
-
Oxidation: The presence of phenolic hydroxyl groups makes xanthones susceptible to oxidation. Consider using antioxidants or storing samples under an inert atmosphere if oxidation is a concern.
Troubleshooting Guides
HPLC-UV/UPLC-UV Methods
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Interaction of the phenolic hydroxyl groups of this compound with active sites on the silica backbone of the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase. 2. Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Variable Retention Times | 1. Fluctuations in mobile phase composition. 2. Inconsistent column temperature. 3. Pump malfunction or leaks. 4. Insufficient column equilibration time. | 1. Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate. 4. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. |
| Ghost Peaks or Baseline Noise | 1. Contaminated mobile phase or glassware. 2. Carryover from previous injections. 3. Late eluting compounds from the sample matrix. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Implement a robust needle wash program on the autosampler. 3. Use a longer gradient elution or a column wash step to remove strongly retained compounds. |
| Low Sensitivity | 1. Suboptimal detection wavelength. 2. Sample degradation. 3. Low extraction recovery. | 1. Determine the optimal detection wavelength for this compound (typically around 243 nm, 254 nm, or 320 nm). 2. Ensure proper sample storage and handling to prevent degradation. 3. Optimize the extraction procedure to maximize recovery. |
HPTLC Methods
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Spot Separation (Overlapping Bands) | 1. Inappropriate mobile phase composition. 2. Chamber not saturated with the mobile phase vapor. | 1. Optimize the mobile phase system to achieve better separation. For xanthones, a mixture of non-polar and polar solvents is often used. 2. Ensure the developing chamber is properly saturated with the mobile phase vapor before placing the plate. |
| Irregular Spot Shape (Streaking) | 1. Sample overloading. 2. Insoluble material in the sample. 3. Adsorption of the compound to the stationary phase. | 1. Apply a smaller volume of the sample or dilute the sample. 2. Filter the sample solution before application. 3. Add a modifier to the mobile phase to reduce strong interactions with the stationary phase. |
| Inconsistent Rf Values | 1. Variation in temperature and humidity. 2. Inconsistent chamber saturation. 3. Changes in the activity of the stationary phase. | 1. Control the environmental conditions in the laboratory. 2. Maintain consistent chamber saturation times. 3. Store HPTLC plates in a desiccator to maintain consistent activity. |
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for this compound quantification.
Table 1: HPLC-UV and UPLC-UV Methods for this compound Quantification
| Parameter | HPLC-UV Method 1 | UPLC-UV Method |
| Linearity Range | 2.5 - 25 µg/mL | 0.078 - 5 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 |
| Precision (%RSD) | Intraday: ≤1.58% Interday: ≤3.20% | Within-run: 2.84 - 3.24% Between-run: 0.88 - 4.61% |
| Accuracy (Recovery %) | 102.18% | > 95% |
| Limit of Detection (LOD) | 0.47 µg/mL | 0.123 µg/mL |
| Limit of Quantification (LOQ) | 1.56 µg/mL | 0.373 µg/mL |
Table 2: HPTLC Method for this compound Quantification
| Parameter | HPTLC Method |
| Linearity Range | 52.5 - 157.5 ppm/spot |
| Correlation Coefficient (r²) | 0.9966 |
| Precision (%RSD) | 1.44% |
| Accuracy (Recovery %) | 95.84 - 98.03% |
| Limit of Detection (LOD) | 4.03 ppm/spot |
| Limit of Quantification (LOQ) | 13.42 ppm/spot |
Experimental Protocols
Detailed Methodology for HPLC-UV Quantification of this compound
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., Shimadzu Shimp-pack VP–ODS, 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of 0.4% formic acid in methanol (15:85 v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Flow Rate: 1 mL/minute.
-
Detection Wavelength: 243.2 nm.
-
Injection Volume: 20 µL.
-
Run Time: 20 minutes.
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Prepare working standard solutions by diluting the stock solution with methanol to achieve concentrations within the desired calibration range.
-
Sample Preparation (from plant material): Macerate the powdered plant material in a suitable solvent (e.g., methanol or dichloromethane). Filter the extract and dilute it with the mobile phase before injection.
Detailed Methodology for HPTLC Quantification of this compound
-
Chromatographic System: An HPTLC system with a densitometric scanner.
-
Plates: Pre-coated silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform, ethyl acetate, methanol, and formic acid (86:6:3:5 v/v/v/v).
-
Application: Apply 5 µL of standard and sample solutions to the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber at room temperature.
-
Detection: Scan the dried plate densitometrically at 243 nm.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range.
-
Sample Preparation (from plant extract): Dissolve the dried extract in a suitable solvent and dilute to an appropriate concentration for application.
Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
This compound, like other xanthones, is known to exert its anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from a sample matrix.
References
Validation & Comparative
Assessing the Selectivity of Rubraxanthone for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rubraxanthone, a naturally occurring xanthone, and its potential as a selective anti-cancer agent. The following sections detail its cytotoxic effects on various cancer cell lines, with a critical look at the available data for its impact on normal, non-cancerous cells. This document compiles experimental data, outlines relevant methodologies, and visualizes potential mechanisms of action to aid in the assessment of this compound's therapeutic potential.
Data Presentation: Cytotoxicity Profile of this compound
The in vitro cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration 50 (LC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability or to kill 50% of the cells, respectively, are summarized in the table below. A lower IC50/LC50 value indicates a higher cytotoxic potency.
| Cell Line | Cancer Type | IC50/LC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 9.0 | [1] |
| CEM-SS | Leukemia | ~12.18 | [2] |
Experimental Protocols
The determination of the cytotoxic effects of this compound is primarily achieved through the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.
MTT Assay for Cell Viability
Objective: To determine the concentration of this compound that inhibits the growth of cancer and normal cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cells (both cancer and normal) are seeded in a 96-well plate at a density of approximately 2 x 10^5 cells/mL and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period, typically 24, 48, or 72 hours. A control group of untreated cells is maintained.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.[3][4]
Mandatory Visualization
Experimental Workflow: Assessing this compound's Cytotoxicity
References
Rubraxanthone: A Comparative Guide for its Validation as a Therapeutic Lead Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rubraxanthone's performance against other therapeutic alternatives, supported by experimental data. It is intended to serve as a resource for validating this compound as a potential therapeutic lead compound.
Executive Summary
This compound, a naturally occurring xanthone, has demonstrated promising therapeutic potential across a spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. This guide summarizes the key quantitative data from preclinical studies, provides detailed experimental protocols for validation, and visualizes the underlying mechanisms and workflows. This information aims to facilitate a comprehensive evaluation of this compound for further drug development.
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound's activity with relevant alternative compounds.
Anticancer Activity
Table 1: In Vitro Cytotoxicity against CEM-SS (Human T-cell Lymphoblast-like) Cell Line
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | 5.0[1] | ~12.2 | γ-mangostin | ~11.5[1] |
| Doxorubicin | - | ~0.02-0.2 | - | - |
Note: The IC50 for Doxorubicin is a general reference range against sensitive leukemia cell lines. Direct comparative studies with this compound on CEM-SS cells are limited.
Anti-inflammatory Activity
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rodents
| Compound | Dose | % Inhibition of Edema | Reference Compound | Dose | % Inhibition of Edema |
| This compound | Data not available | Data not available | Indomethacin | 5-10 mg/kg | ~40-60%[2][3][4][5] |
| α-mangostin | 20 mg/kg | Significant inhibition[6][7] | - | - | - |
Note: While direct comparative data for this compound in this specific assay is limited in the searched literature, related xanthones like α-mangostin have shown significant activity.
Antioxidant Activity
Table 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| This compound | Data not available | Ascorbic Acid | ~4.5 - 10.47[8][9] |
| Mangosteen Pericarp Extract (rich in xanthones) | 9.40[9] | - | - |
Note: Direct IC50 values for pure this compound in DPPH assays were not found in the initial search. However, extracts rich in xanthones, including this compound, demonstrate potent antioxidant activity comparable to the standard, Ascorbic Acid.
Pharmacokinetic Profile
Table 4: Pharmacokinetic Parameters in Mice Following a Single Oral Dose
| Parameter | This compound (700 mg/kg)[10] | Tamoxifen (20 mg/kg)[11] |
| Cmax | 4.267 µg/mL | ~0.03 µg/mL |
| Tmax | 1.5 h | 0.5 - 1 h |
| AUC (0-t) | 560.99 µg·h/L | - |
| t1/2 | 6.72 h | ~11.9 h |
Note: This table provides a general comparison of pharmacokinetic profiles. Direct comparative studies under identical conditions are necessary for a precise evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of further validation studies.
In Vitro Cytotoxicity: MTT Assay
This protocol is used to assess the cytotoxic effects of a compound on a cancer cell line, such as the CEM-SS human T-cell lymphoblast-like cell line.
Materials:
-
CEM-SS cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, γ-mangostin, Doxorubicin (or other comparator compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CEM-SS cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound and comparator compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 1.5 - 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan (1% w/v in sterile saline)
-
This compound, Indomethacin (or other comparator compounds)
-
Plethysmometer
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer this compound or the comparator compound (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
This compound, Ascorbic Acid (or other comparator compounds)
-
Methanol or ethanol
-
96-well microtiter plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and the comparator compound (e.g., Ascorbic Acid) in methanol or ethanol.
-
Reaction Mixture: Add a fixed volume of the DPPH solution to each well or cuvette, followed by the addition of the test compounds at different concentrations. Include a control with only the DPPH solution and the solvent.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) from a dose-response curve.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the validation of this compound.
Signaling Pathways
Caption: Proposed apoptotic pathways modulated by xanthones like this compound.
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. magistralbr.caldic.com [magistralbr.caldic.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Extract with high 1,1-diphenyl-2-picrylhydrazyl (DPPH) inhibitory capability from pericarp and seed of mangosteen (<i>Garcinia mangostana</i> L.) using microwave-assisted extraction (MAE) two-phase solvent technique - Arabian Journal of Chemistry [arabjchem.org]
- 10. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Rubraxanthone
Disclaimer: This document provides generalized guidance on the disposal of Rubraxanthone based on standard laboratory safety protocols for hazardous chemical waste. This compound is a naturally occurring xanthone with documented cytotoxic and antibacterial properties, indicating it should be handled as a potentially hazardous substance.[1][2][3] However, a specific Safety Data Sheet (SDS) with official disposal instructions was not located. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and adhere to all local, state, and federal regulations. This information is intended to supplement, not replace, institutional protocols.
This compound is a chemical compound intended for research use only.[4] Proper handling and disposal are critical to ensure personnel safety and environmental protection.
Chemical and Physical Properties Summary
All personnel handling this compound should be familiar with its known properties to inform safe handling and disposal decisions.
| Property | Data | Source(s) |
| Molecular Formula | C₂₄H₂₆O₆ | [1] |
| CAS Number | 65411-01-0 | [1] |
| Appearance | Yellow crystal | [2] |
| Known Biological Activity | Antibacterial, Cytotoxic, Antiplatelet, Antineoplastic, PAF inhibitor[1][2][3][4] | [1][2][3][4] |
| Solubility | Soluble in methanol | [5] |
Experimental Protocols: Step-by-Step Disposal Procedures
Due to its cytotoxic properties, all this compound waste must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Container: Keep the solid chemical in its original, clearly labeled manufacturer's container.[6][7] Do not deface the original label.
-
Labeling: Affix a "Hazardous Waste" label to the container. Fill out the label completely, including the full chemical name ("this compound"), concentration (100%), and accumulation start date.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA).[8] The container must be sealed with a secure, leak-proof cap and placed within a secondary container to prevent spills.[6]
-
Segregation: Ensure the waste container is stored separately from incompatible materials, such as strong oxidizing agents.[8]
-
Pickup: Arrange for a hazardous waste pickup through your institution's EHS department before the 90-day accumulation limit is reached.[6]
This category includes items such as gloves, pipette tips, absorbent paper, and empty containers.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent (e.g., methanol).[9] Collect the rinsate as hazardous liquid waste (see Protocol 2.3). After triple-rinsing, the container may be disposed of in the trash, or as directed by your EHS office.[9]
-
Contaminated Solids (Non-Sharps):
-
Contaminated Sharps:
-
Collect all contaminated sharps (pipettes, needles, broken glass) in a designated, puncture-proof sharps container.[6]
-
Label the container "Hazardous Waste - Sharps contaminated with this compound."
-
Once the container is three-quarters full, seal it and arrange for EHS pickup.
-
-
Waste Collection: Collect all liquid waste containing this compound in a compatible, leak-proof container with a screw-on cap.[6][8] Do not use beakers or flasks with stoppers for waste accumulation.
-
Segregation:
-
Halogenated vs. Non-Halogenated: Do not mix solvents. Use separate waste containers for halogenated and non-halogenated solvent waste containing this compound.
-
Aqueous Waste: Collect aqueous solutions separately from solvent-based waste.
-
-
Labeling: Label the container with a "Hazardous Waste" tag. List all chemical constituents, including solvents and solutes, with their approximate concentrations. For example: "Methanol 99%, this compound 1%".
-
Storage: Keep the container sealed at all times, except when adding waste.[9] Store it in a designated SAA within a secondary containment tray.
-
Pickup: Arrange for a hazardous waste pickup with your institution's EHS department.
Mandatory Visualizations
The following diagram outlines the decision-making workflow for the proper disposal of this compound waste streams.
References
- 1. This compound | C24H26O6 | CID 9953366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Promising Xanthone From Guttiferae Family with Diverse Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. phcogj.com [phcogj.com]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
